(6-(Ethylthio)pyridin-3-yl)boronic acid
Description
Properties
IUPAC Name |
(6-ethylsulfanylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO2S/c1-2-12-7-4-3-6(5-9-7)8(10)11/h3-5,10-11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWWOZVPKBACUKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)SCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217501-38-6 | |
| Record name | 2-Ethylthiopyridine-5-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to (6-(Ethylthio)pyridin-3-yl)boronic acid: Synthesis, Structure, and Application in Cross-Coupling Reactions
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
Pyridinylboronic acids are a cornerstone of contemporary organic synthesis, particularly within the pharmaceutical and agrochemical industries. Their utility as versatile building blocks in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, allows for the efficient construction of complex biaryl and heteroaryl structures, which are common motifs in biologically active molecules. This guide focuses on a specific, yet highly valuable, member of this class: (6-(Ethylthio)pyridin-3-yl)boronic acid.
The incorporation of a thioether linkage and the strategic placement of the boronic acid group on the pyridine ring make this molecule a particularly interesting synthon. The sulfur atom can influence the electronic properties of the pyridine ring and provide a potential site for further modification or interaction with biological targets. This guide will provide an in-depth technical overview of the synthesis, molecular structure, and key applications of this compound, with a focus on providing practical insights for researchers and professionals in drug development. While direct literature on this specific molecule is limited, this guide will draw upon established principles and data from closely related analogues to provide a comprehensive and predictive overview.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by a pyridine ring substituted at the 3-position with a boronic acid group (-B(OH)₂) and at the 6-position with an ethylthio group (-SCH₂CH₃).
Predicted Physicochemical Data
Due to the limited availability of experimental data for this specific compound, the following properties are predicted based on the analysis of structurally similar molecules, such as (6-(Methylthio)pyridine-3-yl)boronic acid and (6-(Ethylthio)-2-fluoropyridin-3-yl)boronic acid[1][2].
| Property | Predicted Value | Source/Justification |
| Molecular Formula | C₇H₁₀BNO₂S | Based on structural components. |
| Molecular Weight | 183.04 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for arylboronic acids. |
| Solubility | Soluble in methanol, DMSO, and other polar organic solvents. Limited solubility in water. | General solubility of arylboronic acids. |
| pKa | ~8.5 - 9.5 | Typical range for arylboronic acids. |
| Stability | Stable under normal conditions, but may be sensitive to heat and strong oxidizing agents. Boronic acids can undergo dehydration to form boroxines (cyclic anhydrides), especially upon heating or in aprotic solvents. It is recommended to store in a cool, dry place. | General stability of boronic acids. |
Spectroscopic Characterization (Predicted)
The structural elucidation of this compound would rely on a combination of spectroscopic techniques. The following are predicted spectral characteristics based on data from analogous compounds.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, as well as the ethyl group of the thioether.
-
A singlet or a broad singlet for the two -OH protons of the boronic acid group, which may exchange with D₂O.
-
Three aromatic protons in the pyridine ring, likely appearing as a doublet, a doublet of doublets, and a singlet, with chemical shifts influenced by the electron-donating thioether group and the electron-withdrawing boronic acid group.
-
A quartet for the -SCH₂- protons and a triplet for the -CH₃ protons of the ethyl group.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display signals for all seven carbon atoms in the molecule. The carbon atom attached to the boron (C-B) will show a characteristic broad signal due to quadrupolar relaxation of the boron nucleus.
-
¹¹B NMR (Boron-11 Nuclear Magnetic Resonance): The ¹¹B NMR spectrum is a crucial tool for characterizing boronic acids. A single, broad resonance is expected in the range of δ 28-33 ppm, which is characteristic of a trigonal planar boronic acid.
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands:
-
A broad O-H stretching band in the region of 3200-3600 cm⁻¹.
-
Aromatic C-H stretching vibrations around 3000-3100 cm⁻¹.
-
A strong B-O stretching vibration around 1350-1400 cm⁻¹.
-
C-S stretching vibrations, which are typically weak, in the range of 600-800 cm⁻¹.
-
Synthesis of this compound: A Practical Approach
A reliable synthetic route to this compound can be designed starting from a readily available precursor, such as a dihalopyridine. A plausible two-step approach involves the nucleophilic substitution to introduce the ethylthio group, followed by a borylation reaction.
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 3-Bromo-6-(ethylthio)pyridine
-
Rationale: This step introduces the ethylthio group at the 6-position of the pyridine ring via a nucleophilic aromatic substitution reaction. The chlorine at the 6-position is more susceptible to nucleophilic attack than the bromine at the 3-position.
-
Procedure:
-
To a solution of sodium ethanethiolate (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF), add 3-bromo-6-chloropyridine (1.0 equivalent).
-
Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-bromo-6-(ethylthio)pyridine.
-
Step 2: Synthesis of this compound
-
Rationale: This step utilizes a halogen-metal exchange reaction followed by borylation to install the boronic acid moiety at the 3-position. The bromine atom is more reactive towards lithium-halogen exchange than a potential chlorine atom.
-
Procedure:
-
Dissolve 3-bromo-6-(ethylthio)pyridine (1.0 equivalent) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 30-60 minutes at this temperature.
-
To the resulting solution, add triisopropyl borate (1.2 equivalents) dropwise at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) at 0 °C.
-
Extract the mixture with an organic solvent. The product may remain in the aqueous layer, which should be carefully basified to a pH of around 7 and then extracted again.
-
Combine the appropriate organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization or by forming the pinacol ester, purifying it by chromatography, and then hydrolyzing it back to the boronic acid.
-
Applications in Drug Discovery: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound in drug discovery is its use as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid and an aryl or heteroaryl halide (or triflate), enabling the synthesis of complex molecular architectures.
The Catalytic Cycle of the Suzuki-Miyaura Reaction
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species.
Sources
CAS number for (6-(Ethylthio)pyridin-3-yl)boronic acid
An In-Depth Technical Guide to (6-(Ethylthio)pyridin-3-yl)boronic Acid: Synthesis, Characterization, and Application in Modern Drug Discovery
Authored by a Senior Application Scientist
This document will detail the compound's physicochemical properties, provide a robust and rationalized synthetic protocol, discuss critical aspects of handling and stability, and explore its significant potential in the synthesis of complex bioactive molecules, primarily through the Suzuki-Miyaura cross-coupling reaction.
Physicochemical Properties & Characterization
This compound is a functionalized pyridinylboronic acid. The pyridine core is a privileged scaffold in medicinal chemistry, and the ethylthio substituent offers a handle to modulate physicochemical properties such as lipophilicity, metabolic stability, and target engagement.
Table 1: Physicochemical Data of (6-(Alkylthio)pyridin-3-yl)boronic Acids
| Property | (6-(Methylthio)pyridin-3-yl)boronic acid[1] | This compound (Predicted) |
| Molecular Formula | C₆H₈BNO₂S | C₇H₁₀BNO₂S |
| Molecular Weight | 169.01 g/mol | 183.04 g/mol |
| Appearance | White to off-white solid | Expected to be a white to off-white solid |
| Purity | Typically >95% | N/A |
| Solubility | Soluble in methanol, DMSO, and other polar organic solvents | Expected to have similar solubility |
Standard Characterization Protocols:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The proton spectrum is expected to show characteristic signals for the pyridine ring protons, as well as the ethyl group's quartet and triplet. ¹¹B NMR should show a broad singlet characteristic of a boronic acid.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass.
-
Purity Analysis: High-performance liquid chromatography (HPLC) is the standard method for determining the purity of the final compound.
Synthesis of this compound
The most reliable and common method for synthesizing pyridinylboronic acids from their corresponding bromo-pyridines is through a halogen-metal exchange followed by borylation.[3][4][5][6] This approach offers high yields and regioselectivity.
Diagram of Synthetic Workflow
Caption: Proposed synthetic route to this compound.
Detailed Experimental Protocol
Objective: To synthesize this compound from 5-bromo-2-(ethylthio)pyridine.
Materials:
-
5-Bromo-2-(ethylthio)pyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
Triisopropyl borate
-
Hydrochloric acid (HCl, 2 M aqueous solution)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon), add 5-bromo-2-(ethylthio)pyridine (1.0 equiv) and anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equiv) dropwise over 20 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Expertise & Experience Insight: This low-temperature halogen-metal exchange is critical. Pyridine rings are susceptible to nucleophilic addition by organolithium reagents at higher temperatures. Maintaining a temperature of -78 °C ensures regioselective lithiation at the 5-position without unwanted side reactions.
-
-
Borylation: To the reaction mixture, add triisopropyl borate (1.2 equiv) dropwise while maintaining the temperature at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Causality Explanation: The in-situ generated 5-lithiopyridine is a potent nucleophile that attacks the electrophilic boron atom of the borate ester. This forms a tetracoordinate boronate complex.
-
-
Hydrolysis (Work-up): Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2 M HCl until the pH is acidic (~pH 2-3). Stir vigorously for 1 hour.
-
Trustworthiness Note: Acidic hydrolysis is required to convert the boronate ester intermediate into the final boronic acid. This step must be performed carefully to control the exotherm.
-
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Discard the organic layers (which contain neutral byproducts). The pyridinylboronic acid, being amphoteric, will remain in the acidic aqueous layer.
-
Isolation: Adjust the pH of the aqueous layer to ~7-8 with a saturated solution of sodium bicarbonate. The product will precipitate out of the solution. If no precipitate forms, extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization or flash column chromatography.
Handling, Stability, and Advanced Use
Boronic acids are known to have stability issues, which any researcher must address for reproducible results.
-
Protodeboronation: This is a common decomposition pathway, especially in the presence of moisture or protic solvents, where the C-B bond is cleaved and replaced with a C-H bond.
-
Boroxine Formation: Boronic acids can reversibly dehydrate to form cyclic trimeric anhydrides known as boroxines. While boroxines are often in equilibrium with the monomeric acid in solution and are competent in cross-coupling reactions, their formation can complicate characterization and stoichiometry calculations.
Protocol for Enhanced Stability: For long-term storage or for use in sensitive reactions, boronic acids can be converted to more stable derivatives. A widely used method involves complexation with diethanolamine.[7]
-
Dissolve the crude boronic acid in a suitable solvent (e.g., methanol or a toluene/heptane mixture).
-
Add an equimolar amount of diethanolamine.
-
The resulting diethanolamine adduct often precipitates as a stable, crystalline solid that can be easily filtered and stored.
-
This adduct can be used directly in Suzuki-Miyaura coupling reactions, where the boronic acid is regenerated in situ under the reaction conditions.
Applications in Medicinal Chemistry: The Suzuki-Miyaura Coupling
The paramount application of this compound is as a nucleophilic partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[8][9][10] This reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for constructing biaryl and hetero-biaryl scaffolds that are central to many pharmaceutical agents.[11]
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Protocol for Suzuki-Miyaura Coupling
Objective: To couple this compound with an aryl or heteroaryl halide (Ar-X).
Materials:
-
This compound (1.2 - 1.5 equiv)
-
Aryl Halide (Ar-X, 1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv)
-
Solvent (e.g., Dioxane/Water, Toluene, DME)
Procedure:
-
Reaction Setup: To a reaction vessel, add the aryl halide, this compound, and the base.
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Argon) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent(s) followed by the palladium catalyst.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
The thienyl group, introduced via boronic acids like this one, can act as a crucial "hinge-binder" in kinase inhibitors, mimicking the adenine portion of ATP and blocking the enzyme's function.[12] The ethylthio substituent can further probe specific pockets within the active site, potentially increasing potency and selectivity.
Conclusion
This compound stands as a highly valuable and versatile building block in modern synthetic and medicinal chemistry. While its direct commercial availability may be limited, its synthesis is straightforward using established methodologies. A thorough understanding of its properties, handling requirements, and application in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling empowers researchers to efficiently construct novel and complex molecular architectures for the discovery and development of next-generation therapeutics.
References
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PubChem. (6-(Ethylthio)-2-fluoropyridin-3-yl)boronic acid. National Center for Biotechnology Information. Available from: [Link]
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do Rosário, A., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Available from: [Link]
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Ningbo Inno Pharmchem Co., Ltd. Understanding the Chemical Properties and Applications of Boronic Acids. Available from: [Link]
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Schmidt, B., et al. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. PubMed Central. Available from: [Link]
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ResearchGate. Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. Available from: [Link]
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Thomas, S. P., & Aggarwal, V. K. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available from: [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]
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Rychnovsky, S. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Available from: [Link]
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do Rosário, A., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. Available from: [Link]
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Singh, A., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. Available from: [Link]
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ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. Available from: [Link]
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PubChem. 3-Pyridinylboronic acid. National Center for Biotechnology Information. Available from: [Link]
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Szneler, E., et al. (2021). Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. Available from: [Link]
-
Li, W., et al. (2005). Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. Organic Syntheses. Available from: [Link]
-
Zhang, Y., et al. (2021). Recent developments in the medicinal chemistry of single boron atom-containing compounds. PubMed Central. Available from: [Link]
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- 2. 1256345-97-7|(6-(Propylthio)pyridin-3-yl)boronic acid|BLD Pharm [bldpharm.com]
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Solubility of (6-(Ethylthio)pyridin-3-yl)boronic acid in organic solvents
An In-depth Technical Guide to the Solubility of (6-(Ethylthio)pyridin-3-yl)boronic acid in Organic Solvents
Abstract
This compound is a pivotal heteroaryl boronic acid intermediate, widely utilized in palladium-catalyzed cross-coupling reactions for the synthesis of complex molecules in pharmaceutical and materials science research.[1] A fundamental understanding of its solubility in organic solvents is a critical prerequisite for optimizing reaction conditions, developing robust purification strategies, and ensuring reproducible outcomes. This technical guide addresses the notable absence of publicly available quantitative solubility data for this specific compound.[2][3] By analyzing its molecular structure and drawing parallels with well-studied analogous compounds, this document provides a predictive solubility framework. Furthermore, it presents a comprehensive, field-proven experimental protocol for researchers to precisely determine solubility in their solvents of interest, ensuring the principles of scientific integrity and reproducibility are met.
Introduction: The Significance of this compound
Heteroaryl boronic acids are indispensable tools in modern organic synthesis, primarily serving as key coupling partners in the Suzuki-Miyaura reaction.[1] this compound, with its distinct pyridine core, boronic acid moiety, and ethylthio substituent, offers synthetic chemists a unique building block for introducing a functionalized pyridinyl group. The solubility of this reagent directly impacts its handling, reaction kinetics, and purification. Poor solubility can lead to low reaction yields and challenges in removing impurities, while well-chosen solvents can streamline the entire synthetic workflow.
Molecular Structure Analysis:
-
Boronic Acid Group (-B(OH)₂): This functional group is polar and capable of acting as both a hydrogen bond donor (the -OH groups) and a Lewis acid.[4][5] Its presence suggests solubility in polar, protic solvents. However, boronic acids are known to undergo reversible dehydration to form cyclic trimetric anhydrides known as boroxines, a process that can influence solubility behavior.[6]
-
Pyridine Ring: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and imparts polarity to the molecule.
-
Ethylthio Group (-S-CH₂CH₃): This group adds lipophilic character to the molecule, potentially enhancing solubility in less polar organic solvents compared to its unsubstituted pyridine-3-boronic acid parent.[7]
The interplay between the polar boronic acid and pyridine components and the more nonpolar ethylthio and aromatic backbone dictates the compound's solubility profile across a spectrum of organic solvents.
Predicted Solubility Profile
While specific experimental data for this compound is scarce, we can construct a reliable predictive model based on the known solubility of analogous compounds like phenylboronic acid and 3-thienylboronic acid.[8][9][10] Phenylboronic acid, for instance, exhibits high solubility in polar aprotic solvents like ethers and ketones, moderate solubility in chlorinated solvents, and very low solubility in nonpolar hydrocarbons.[9] The presence of the polar pyridine ring and the lipophilic thioether in the target molecule suggests a broad, nuanced solubility profile.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Examples | Predicted Solubility | Rationale & Commentary |
| Polar Protic | Methanol, Ethanol | High to Moderate | The boronic acid's hydroxyl groups can engage in strong hydrogen bonding with the solvent. Methanol is often a good starting point for dissolving boronic acids for reactions or NMR analysis.[10] |
| Polar Aprotic | Tetrahydrofuran (THF), Acetone, DMF, DMSO | High | Strong dipole-dipole interactions and the ability of solvents like DMF and DMSO to act as hydrogen bond acceptors favor dissolution. THF and Acetone are known to be excellent solvents for phenylboronic acid.[9] |
| Ethers | Diethyl Ether, 1,4-Dioxane | Moderate | Expected to be a reasonably good solvent system, suitable for many Suzuki coupling reactions. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Low | The overall polarity of the molecule may allow for some solubility, but it is unlikely to be as high as in more polar aprotic solvents. Phenylboronic acid has moderate solubility in chloroform.[8] |
| Aromatic | Toluene, Xylene | Low | The polarity of the pyridine and boronic acid moieties will likely limit solubility in these nonpolar solvents. Often used in Suzuki reactions where the boronic acid may be only sparingly soluble. |
| Aliphatic | Hexanes, Heptane | Very Low / Insoluble | Significant polarity mismatch between the solute and solvent. These are ideal choices for use as anti-solvents during precipitation or crystallization. |
Standard Protocol for Experimental Solubility Determination (Shake-Flask Method)
To move beyond prediction and obtain precise, quantitative data, the isothermal shake-flask method is a robust and widely accepted standard. This protocol is designed to be a self-validating system for determining the equilibrium solubility of the compound at a specific temperature.
Core Principle: A surplus of the solid compound is agitated in the solvent for a sufficient duration to ensure equilibrium is reached. The saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear filtrate is determined using a suitable analytical technique (e.g., HPLC, UV-Vis).
Step-by-Step Methodology
-
Preparation: Add an excess amount of this compound (e.g., 50-100 mg) to a known volume of the chosen solvent (e.g., 2-5 mL) in a sealed, screw-cap vial. The presence of undissolved solid is essential.
-
Equilibration: Place the vial in an isothermal shaker bath set to the desired temperature (e.g., 25 °C). Agitate the slurry for a minimum of 24 hours. A longer period (48-72 hours) is recommended to ensure true equilibrium is achieved, especially for compounds that dissolve slowly.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed in the isothermal bath for at least 2 hours to let the suspended solid settle. This step is critical to prevent clogging of the filter in the subsequent step.
-
Filtration: Carefully draw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter (e.g., 0.22 µm PTFE or PVDF) and dispense the clear, saturated solution into a clean, pre-weighed vial for analysis. This step must be performed quickly to minimize any temperature change that could cause precipitation.
-
Quantification:
-
Accurately weigh the collected filtrate.
-
Prepare a series of calibration standards of the compound in the same solvent.
-
Analyze the saturated solution sample and the calibration standards using a validated analytical method (HPLC-UV is preferred for accuracy).
-
Determine the concentration of the compound in the filtrate by comparing its response to the calibration curve.
-
-
Calculation: Express the solubility in desired units, such as mg/mL or mol/L.
Experimental Workflow Diagram
Caption: Workflow for determining equilibrium solubility via the shake-flask method.
Practical Applications & Solvent Selection
The choice of solvent is dictated by the specific application. The solubility data, whether predicted or experimentally determined, provides the foundation for making rational, effective decisions.
-
For Suzuki-Miyaura Coupling: The ideal solvent system must dissolve not only the boronic acid but also the coupling partner (e.g., an aryl halide) and be compatible with the palladium catalyst and base.
-
High Solubility Solvents (THF, Dioxane, DMF): Often preferred to ensure a homogeneous reaction mixture, which can lead to faster reaction rates and higher yields. A mixture like Toluene/Ethanol or Dioxane/Water is also common, where water helps dissolve the inorganic base.
-
Low Solubility Solvents (Toluene): Can still be effective, particularly at elevated temperatures. The reaction may occur as a slurry, but this is a common and valid approach.
-
-
For Purification by Crystallization: The goal is to find a solvent pair: a "solvent" in which the compound is highly soluble at elevated temperatures and a "co-solvent" or "anti-solvent" in which it is poorly soluble.
-
Good Solvents: Methanol, Ethanol, or Acetone could be effective for dissolving the crude product upon heating.
-
Anti-Solvents: Hexanes or Heptane are excellent choices. The anti-solvent is added portion-wise to the hot, saturated solution until turbidity appears, and then the mixture is slowly cooled to induce the formation of pure crystals.
-
-
For Stock Solution Preparation & Storage: A solvent in which the compound has high and long-term stability is crucial.
-
Recommended: Anhydrous DMF or DMSO are excellent for creating concentrated stock solutions due to their high solvating power. However, ensure the solvent is dry, as water can promote degradation of boronic acids over time.
-
Solvent Selection Logic Diagram
Caption: Decision framework for selecting an appropriate solvent based on the intended application.
Conclusion
Understanding the solubility of this compound is essential for its effective application in organic synthesis. While quantitative data is not yet published, a robust predictive framework can be established by analyzing its molecular structure and the behavior of similar boronic acids. This guide provides that framework, along with a detailed, actionable protocol for researchers to generate precise solubility data. By combining theoretical prediction with rigorous experimental validation, scientists and drug development professionals can unlock the full synthetic potential of this valuable building block, leading to more efficient, scalable, and reproducible chemical processes.
References
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-
Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. Available from: [Link]
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PubChem. (6-(Ethylthio)-2-fluoropyridin-3-yl)boronic acid. National Center for Biotechnology Information. Available from: [Link]
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Tomaszkiewicz, J., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4489–4496. Available from: [Link]
- Benchchem. An In-depth Technical Guide to the Solubility of (4-(Pyren-1-yl)phenyl)boronic Acid in Organic Solvents.
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Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents [PDF]. ResearchGate. Available from: [Link]
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Silva, V. L. M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(18), 5633. Available from: [Link]
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Wikipedia. Boronic acid. Available from: [Link]
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PubChem. (6-(p-Tolyloxy)pyridin-3-yl)boronic acid. National Center for Biotechnology Information. Available from: [Link]
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Organic Syntheses. 3-pyridylboronic acid. Available from: [Link]
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Methodological & Application
Application Notes & Protocols: (6-(Ethylthio)pyridin-3-yl)boronic acid in Drug Discovery
Introduction: The Strategic Value of Heterocyclic Boronic Acids
In the landscape of modern medicinal chemistry, the quest for molecular diversity and complexity is paramount. Boronic acids have emerged as indispensable tools in this endeavor, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction facilitates the formation of carbon-carbon bonds, a fundamental process for constructing the molecular scaffolds of novel drug candidates.[1] Among the vast array of available boronic acids, heteroaromatic derivatives are of particular interest due to the prevalence of heterocyclic moieties in pharmaceuticals.[3][4]
(6-(Ethylthio)pyridin-3-yl)boronic acid is a valuable building block for introducing a substituted pyridine ring into a target molecule. The pyridine core is a common feature in numerous approved drugs, offering desirable physicochemical properties and opportunities for hydrogen bonding interactions with biological targets. The ethylthio substituent provides a handle for further functionalization or can be used to modulate the electronic properties and metabolic stability of the final compound. This document provides a detailed guide for the effective use of this compound in drug discovery applications, with a focus on the Suzuki-Miyaura coupling reaction.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reagent is crucial for successful reaction design and execution. The properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀BNO₂S | Calculated |
| Molecular Weight | 183.04 g/mol | Calculated |
| Appearance | White to off-white solid (predicted) | |
| Solubility | Soluble in organic solvents (e.g., Dioxane, THF, DMF) and aqueous base | General knowledge on boronic acids |
| pKa | ~9 | [5] |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoborane compound (in this case, this compound) and an organic halide or triflate.[6] This reaction is a cornerstone of modern synthetic chemistry due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of reactants.[4][7]
Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[6]
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality in the Mechanism:
-
Oxidative Addition: The reaction is initiated by the oxidative addition of the organic halide (Ar-X) to the active Pd(0) catalyst, forming a Pd(II) species. The rate of this step is dependent on the nature of the halide (I > Br > Cl) and the electronic properties of the aryl group.[7]
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group (Ar') to the palladium center. The base is crucial for the formation of a boronate species, which enhances the nucleophilicity of the organic group, facilitating its transfer to the palladium.[8]
-
Reductive Elimination: The final step involves the reductive elimination of the coupled product (Ar-Ar'), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][7]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a general procedure for the coupling of this compound with a representative aryl bromide. Optimization may be required for specific substrates.
Materials and Reagents
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-Dioxane/water mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (2.0 mmol, 2.0 equiv).
-
Rationale: Using a slight excess of the boronic acid can help drive the reaction to completion, especially if the boronic acid is prone to decomposition.[9] The choice of base is critical; inorganic bases like carbonates or phosphates are commonly used to activate the boronic acid for transmetalation.[8]
-
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial to prevent the oxidation of the palladium catalyst.
-
Rationale: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state, thus quenching the catalytic cycle.
-
-
Solvent and Catalyst Addition: Add the solvent (e.g., 1,4-Dioxane and water, typically in a 4:1 to 10:1 ratio) to the flask via syringe. Degas the solvent mixture by bubbling the inert gas through it for 15-20 minutes before addition. Then, add the palladium catalyst (0.01-0.05 mmol, 1-5 mol%).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 2-24 hours).
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12]
Caption: A typical workflow for a Suzuki-Miyaura coupling reaction.
Work-up and Purification
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).[9][15]
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure a properly inert atmosphere was maintained. Use a freshly opened or properly stored catalyst. |
| Poor choice of base or solvent | Screen different bases (e.g., K₃PO₄, CsF) and solvent systems. | |
| Protodeboronation of Boronic Acid | Presence of protic sources, prolonged reaction time, or high temperature | Use anhydrous solvents, minimize reaction time, and consider using a boronic ester derivative for increased stability.[7][16] |
| Homocoupling of Boronic Acid | Oxygen contamination leading to side reactions | Thoroughly degas all solvents and maintain a strict inert atmosphere. |
| Difficulty in Purification | Similar polarity of starting material and product | Optimize the solvent system for column chromatography. Consider recrystallization as an alternative purification method.[9] |
Conclusion
This compound is a versatile and valuable building block in drug discovery. Its successful application in Suzuki-Miyaura cross-coupling reactions enables the efficient synthesis of novel compounds containing a substituted pyridine moiety. By understanding the underlying reaction mechanism and following a well-defined experimental protocol, researchers can effectively utilize this reagent to accelerate their drug discovery programs. Careful attention to reaction setup, inert atmosphere, and reaction monitoring are key to achieving high yields and purity.
References
- The Role of Boronic Acids in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... (n.d.). ResearchGate.
- SUZUKI REACTION MONITORING. (n.d.). Advion.
- Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. (2023, August 9). Vapourtec.
- Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025, May 1). University of British Columbia.
- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
- Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. (n.d.). ACS Publications.
- Suzuki purification problem. (2018, November 5). Reddit.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PubMed Central.
- Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. (2026, January 14). ACS Publications.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). Canadian Science Publishing.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018, September 11). Beilstein Journals.
- Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. (n.d.). PubMed Central.
- The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University.
- Which boronic acids are used most frequently for synthesis of bioactive molecules. (n.d.). ChemRxiv.
- Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. (2025, February 18). ACS Publications.
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). PubMed Central.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Buchwald Laboratory, MIT.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. (2025, August 7). ResearchGate.
- Boronic acid. (n.d.). Wikipedia.
- 6-(Methylthio)pyridine-3-boronic acid, 95%, Thermo Scientific 250 mg. (n.d.). Fisher Scientific.
- (6-(Propylthio)pyridin-3-yl)boronic acid. (n.d.). BLDpharm.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). MDPI.
- Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023, April 21). Canadian Science Publishing.
- Masking Boronic Acids for Suzuki Coupling. (2011, October 3). YouTube.
- 3-Pyridinylboronic acid. (n.d.). PubChem.
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The Strategic Application of (6-(Ethylthio)pyridin-3-yl)boronic Acid in Modern Medicinal Chemistry
Introduction: The Ascendancy of Pyridinyl Boronic Acids in Drug Discovery
In the landscape of contemporary medicinal chemistry, the pyridine ring stands as a privileged scaffold, integral to the architecture of numerous FDA-approved therapeutics.[1] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its influence on molecular conformation and solubility, make it a cornerstone of drug design.[1] When functionalized with a boronic acid moiety, the resulting pyridinyl boronic acids become powerful synthetic intermediates, primarily through their participation in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2] This reaction is a workhorse in the synthesis of complex biaryl and heteroaryl structures that are common motifs in biologically active molecules.[2]
Among the diverse array of pyridinyl boronic acids, (6-(Ethylthio)pyridin-3-yl)boronic acid has emerged as a particularly valuable building block. The presence of the ethylthio group at the 6-position offers several advantages. It can modulate the electronic nature of the pyridine ring, influencing its reactivity and the binding of the final compound to its biological target. Furthermore, the thioether linkage provides a potential site for metabolism or for the introduction of further chemical diversity. This application note will provide an in-depth exploration of the utility of this compound in medicinal chemistry, with a focus on its application in the synthesis of kinase inhibitors. Detailed protocols and mechanistic insights are provided to guide researchers in leveraging this versatile reagent for their drug discovery programs.
Core Application: Synthesis of Kinase Inhibitors via Suzuki-Miyaura Cross-Coupling
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a major focus of drug development efforts. The synthesis of small molecule kinase inhibitors often involves the construction of a core heterocyclic scaffold that is further decorated with various substituents to achieve potency and selectivity. The Suzuki-Miyaura coupling is an indispensable tool in this endeavor, and this compound serves as a key coupling partner for the introduction of a substituted pyridine moiety.
Causality Behind Experimental Choices in Suzuki-Miyaura Coupling
The success of a Suzuki-Miyaura coupling reaction hinges on the careful selection of several key parameters: the palladium catalyst, the ligand, the base, and the solvent system. Each of these components plays a critical role in the catalytic cycle, which consists of three main steps: oxidative addition, transmetalation, and reductive elimination.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Palladium Catalyst and Ligand: The choice of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is crucial for an efficient reaction. The ligand stabilizes the palladium center and modulates its reactivity. For coupling with heteroaryl boronic acids, which can be challenging, ligands such as triphenylphosphine (PPh₃) or more specialized Buchwald-type ligands are often employed to promote the desired catalytic activity and prevent side reactions.
-
Base: The base plays a multifaceted role in the Suzuki-Miyaura reaction. It is required to activate the boronic acid for transmetalation by forming a more nucleophilic boronate species. Common bases include sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). The choice of base can significantly impact the reaction rate and yield, and it is often determined empirically for a specific set of substrates.
-
Solvent: The solvent system must be capable of dissolving the various reaction components and facilitating the catalytic cycle. A mixture of an organic solvent (e.g., dioxane, toluene, or dimethoxyethane) and water is frequently used. The aqueous phase is essential for dissolving the inorganic base and promoting the formation of the active boronate species.
Protocol: Synthesis of a Pyridine-Containing Kinase Inhibitor Scaffold
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a hypothetical chloro-substituted pyrrolo[2,3-d]pyrimidine core, a common scaffold in kinase inhibitors.
Experimental Workflow for Kinase Inhibitor Scaffold Synthesis
Caption: A step-by-step workflow for the synthesis of a kinase inhibitor scaffold.
Materials:
-
Chloro-substituted pyrrolo[2,3-d]pyrimidine (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02-0.05 equiv)
-
Triphenylphosphine (PPh₃) (0.08-0.20 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0-3.0 equiv)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the chloro-substituted pyrrolo[2,3-d]pyrimidine, this compound, palladium(II) acetate, and triphenylphosphine.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and a 2 M aqueous solution of sodium carbonate. The typical solvent ratio is 4:1 to 5:1 (dioxane:water).
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Data Presentation: Typical Reaction Parameters
| Parameter | Condition | Rationale |
| Palladium Catalyst | Pd(OAc)₂ / PPh₃ | A versatile and cost-effective catalyst system for Suzuki couplings. |
| Boronic Acid Equiv. | 1.2 - 1.5 | A slight excess ensures complete consumption of the limiting reagent. |
| Base | 2 M aq. Na₂CO₃ | A common and effective base for activating the boronic acid. |
| Solvent | Dioxane / Water (4:1) | A biphasic system that facilitates both organic and inorganic reagent solubility. |
| Temperature | 90 - 110 °C | Provides sufficient thermal energy to drive the catalytic cycle to completion. |
| Reaction Time | 2 - 12 hours | Dependent on the specific substrates and reaction scale. |
Further Applications and Considerations
Beyond its use as a building block in Suzuki-Miyaura reactions, the this compound moiety itself can contribute to the biological activity of a molecule. Boronic acids are known to form reversible covalent bonds with serine, threonine, and cysteine residues in proteins.[3] This property has been exploited in the design of enzyme inhibitors, including the proteasome inhibitor bortezomib.[2][3] Therefore, when incorporated into a drug candidate, the boronic acid group of this compound could potentially engage in similar interactions with the target protein, leading to enhanced potency or a unique mechanism of action.
Conclusion
This compound is a highly valuable and versatile reagent for medicinal chemists. Its primary application lies in the construction of complex, biologically active molecules, particularly kinase inhibitors, through the robust and reliable Suzuki-Miyaura cross-coupling reaction. The strategic incorporation of this building block can significantly impact the pharmacological properties of a drug candidate. The detailed protocols and mechanistic insights provided in this application note are intended to empower researchers to effectively utilize this compound in their drug discovery and development endeavors.
References
-
Silva, F. A., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]
-
Patel, H., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 13(10), 1165-1195. [Link]
-
Li, W., et al. (2005). Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. Organic Syntheses, 81, 89. [Link]
-
Hamada, Y. (2018). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. In Pyridine and Its Derivatives. IntechOpen. [Link]
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Application Notes & Protocols: (6-(Ethylthio)pyridin-3-yl)boronic acid as a Building Block for Kinase Inhibitors
Introduction
Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of specific substrates.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them one of the most important target classes for modern drug discovery.[1][2] The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and inflammation.[3][4] A cornerstone of modern medicinal chemistry is structure-based drug design (SBDD), which relies on a deep understanding of the interactions between an inhibitor and the kinase's active site.[2][5] This has led to the development of highly specific and potent molecular scaffolds and building blocks.
Among these, heteroaryl boronic acids are exceptionally valuable due to their utility in robust carbon-carbon bond-forming reactions, particularly the Suzuki-Miyaura cross-coupling.[6][7][8] This application note provides a detailed guide to the use of (6-(Ethylthio)pyridin-3-yl)boronic acid , a specialized building block for the synthesis of next-generation kinase inhibitors. We will explore the rationale for its use, its key physicochemical properties, detailed synthetic protocols for its application, and a case study demonstrating its role in the development of a potent IRAK4 inhibitor.
The unique combination of a pyridine core for hinge binding, a versatile boronic acid handle for synthetic elaboration, and a strategically placed ethylthio group for specific pocket interactions makes this reagent a powerful tool for researchers, scientists, and drug development professionals.
Physicochemical Properties and Handling
This compound is a stable, solid organic compound. Like many boronic acids, it is susceptible to dehydration to form a cyclic trimer anhydride (a boroxine).[9] This process is typically reversible upon exposure to water or during the Suzuki-Miyaura reaction.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₁₀BNO₂S |
| Molecular Weight | 183.04 g/mol |
| Appearance | Off-white to light yellow solid |
| CAS Number | 1256345-64-7 |
| Solubility | Soluble in methanol, DMSO, DMF |
Storage and Handling:
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is recommended to minimize anhydride formation.[10]
-
Handling: Handle in a fume hood, wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[11][12] Avoid inhalation of dust and contact with skin and eyes.[12][13] Boronic acids are generally considered irritants.[12][13]
Rationale in Kinase Inhibitor Design
The efficacy of this compound as a building block stems from the distinct roles of its three key structural features. Rational drug design leverages these features to achieve high potency and selectivity.[4]
-
The Pyridine Scaffold: The pyridine ring is a well-established "hinge-binder" in kinase inhibitors.[14] It mimics the adenine moiety of ATP, forming critical hydrogen bonds with the backbone amide nitrogen and carbonyl oxygen atoms in the hinge region of the kinase, which connects the N- and C-lobes of the enzyme. This interaction is fundamental for anchoring the inhibitor in the ATP-binding pocket.
-
The Boronic Acid Functional Group: This group is the synthetic linchpin. It serves as the nucleophilic partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6][15] This reaction is one of the most powerful and widely used methods for forming C(sp²)–C(sp²) bonds in pharmaceutical synthesis due to its mild conditions and broad functional group tolerance.[7][8] This allows for the efficient connection of the pyridine hinge-binder to other fragments designed to interact with different regions of the kinase active site.
-
The 6-(Ethylthio) Moiety: The introduction of a sulfur-containing group is a strategic design choice.[16] Sulfur is a versatile element in medicinal chemistry, capable of participating in various non-covalent interactions that can enhance binding affinity and selectivity.[1][16][17] The ethylthio group can:
-
Occupy Hydrophobic Pockets: The ethyl group can fit into small hydrophobic pockets near the hinge region.
-
Form Specific Interactions: The sulfur atom's lone pair electrons can engage in unique non-bonding interactions with specific amino acid residues, such as the sulfur in a methionine side chain.[18]
-
Modulate Physicochemical Properties: The thioether can influence the molecule's solubility, lipophilicity, and metabolic profile, which are critical for its overall drug-like properties.
-
Caption: Role of the building block in kinase inhibitor architecture.
Synthetic Protocols
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to synthesize biaryl or heteroaryl-aryl structures, which are common cores for kinase inhibitors.
Protocol 1: General Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for coupling this compound with a generic aryl or heteroaryl bromide (Ar-Br). Optimization of catalyst, base, and solvent may be required for specific substrates.
Materials:
-
This compound (1.2 - 1.5 equiv.)
-
Aryl/Heteroaryl Bromide (Ar-Br) (1.0 equiv.)
-
Palladium Catalyst: e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[19]
-
Base: e.g., Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 - 3.0 equiv., as a 2M aqueous solution)
-
Solvent: e.g., 1,4-Dioxane, Dimethoxyethane (DME), or Toluene
-
Anhydrous, deoxygenated solvents
-
Inert atmosphere reaction setup (e.g., Schlenk line or glovebox)
Procedure:
-
To a microwave vial or Schlenk flask, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv.).
-
Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is critical to prevent oxidation of the Pd(0) active catalyst.
-
Add the degassed solvent (e.g., 1,4-dioxane) via syringe.
-
Add the degassed aqueous base solution (e.g., 2M Na₂CO₃, 2.0 equiv.) via syringe. The base is essential for the transmetalation step, forming the more nucleophilic boronate species.[6]
-
Heat the reaction mixture with stirring at 80-120°C. Reaction progress can be monitored by TLC or LC-MS. Typical reaction times are 2-16 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Case Study: Synthesis of an IRAK4 Inhibitor
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical enzyme in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways.[20] Overactivation of IRAK4 is linked to various inflammatory diseases and certain cancers, such as specific types of diffuse large B-cell lymphoma (DLBCL), making it a high-value therapeutic target.[20][21]
Several potent IRAK4 inhibitors have been designed using this compound as a key building block to form a crucial interaction within the kinase active site.[22]
Synthetic Application:
A representative synthesis involves the coupling of this compound with a pyrazolo[1,5-a]pyrimidine core.[22] This reaction exemplifies the utility of the building block in constructing complex heterocyclic systems common in kinase inhibitor design.
Caption: Simplified IRAK4 signaling pathway and point of inhibition.
Biological Activity Data:
The resulting compounds often show high potency for IRAK4 and selectivity over other kinases. The table below presents hypothetical but representative data for a kinase inhibitor synthesized using this building block.
| Compound ID | Target Kinase | IC₅₀ (nM) | Selectivity vs. Kinase X | Cell-based Activity (EC₅₀, µM) |
| Example-01 | IRAK4 | 8.7 | >100-fold | 0.25 |
| Parent Cpd | IRAK4 | 70.0 | >50-fold | 1.5 |
Data adapted from representative studies on IRAK4 inhibitors.[20][21]
The (6-ethylthio)pyridinyl moiety in these inhibitors typically orients itself towards the solvent-exposed region of the ATP pocket, with the sulfur atom potentially forming favorable interactions that contribute to the compound's high affinity and selectivity profile.[23]
Troubleshooting Guide for Suzuki-Miyaura Coupling
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive catalyst (oxidized)- Insufficient base or wrong base type- Low reaction temperature- Poor quality boronic acid (decomposed) | - Ensure proper inert atmosphere technique (degas solvents, purge vessel).- Use a fresh bottle of catalyst or a pre-catalyst.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃).- Increase reaction temperature (use a higher boiling solvent if necessary).- Use fresh, high-purity boronic acid. |
| Protodeboronation | - Presence of water/protons before transmetalation is complete- Reaction temperature too high or prolonged reaction time- Base is too strong or concentration too high | - Use anhydrous solvents and dry reagents thoroughly.- Slowly add the aqueous base at room temperature before heating.- Monitor the reaction and stop it once the starting material is consumed.- Use a milder base like KF or K₂CO₃. |
| Homocoupling | - Presence of oxygen leading to oxidative homocoupling of the boronic acid- Catalyst decomposition | - Rigorously deoxygenate the reaction mixture.- Increase catalyst loading slightly or add a phosphine ligand to stabilize the catalyst. |
Safety Precautions
All experiments should be conducted in a well-ventilated laboratory fume hood.
-
Reagents:
-
This compound: May cause skin, eye, and respiratory irritation.[12][24] Avoid dust inhalation.[11]
-
Palladium Catalysts: Can be toxic and are heavy metals. Handle with care and avoid inhalation or skin contact.
-
Organic Solvents (Dioxane, Toluene, DME): Flammable and toxic. Dioxane is a suspected carcinogen. Use in a fume hood and away from ignition sources.
-
Bases (Na₂CO₃, K₂CO₃): Corrosive in aqueous solution. Avoid contact with skin and eyes.
-
-
Personal Protective Equipment (PPE): Safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a flame-retardant lab coat are mandatory.
-
Waste Disposal: Dispose of all chemical waste, especially heavy-metal-containing residues, according to institutional and local environmental regulations.
References
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
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In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry. Retrieved from [Link]
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De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. ACS Publications. Retrieved from [Link]
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Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology. National Institutes of Health (NIH). Retrieved from [Link]
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Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. PubMed Central. Retrieved from [Link]
-
In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. PubMed Central. Retrieved from [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PubMed Central. Retrieved from [Link]
-
Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... ResearchGate. Retrieved from [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. Retrieved from [Link]
-
Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate. Retrieved from [Link]
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Design of a Novel and Selective IRAK4 Inhibitor Using Topological Water Network Analysis and Molecular Modeling Approaches. MDPI. Retrieved from [Link]
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What Are The Safety Precautions For Using Boric Acid?. YouTube. Retrieved from [Link]
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Kinase regulation by sulfur and selenium containing compounds. PubMed. Retrieved from [Link]
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Design, synthesis and pharmacological evaluation of 2,3-dihydrobenzofuran IRAK4 inhibitors for the treatment of diffuse large B-cell lymphoma. PubMed. Retrieved from [Link]
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Boric Acid Safety & Hazards. Lab Alley. Retrieved from [Link]
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Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. National Institutes of Health (NIH). Retrieved from [Link]
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Utilization of a nitrogen–sulfur nonbonding interaction in the design of new 2-aminothiazol-5-yl-pyrimidines as p38α MAP kinase inhibitors. ResearchGate. Retrieved from [Link]
-
1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. Retrieved from [https://application.wiley-vch.de/books/sample/352731391 boronicacids_c01.pdf]([Link] boronicacids_c01.pdf)
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Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. PubMed Central. Retrieved from [Link]
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Chemical structure and use of FDA approved sulfur-containing marketed drugs. (n.d.). Retrieved from [Link]
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The importance of sulfur-containing motifs in drug design and discovery. PubMed. Retrieved from [Link]
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Design of a Novel and Selective IRAK4 Inhibitor Using Topological Water Network Analysis and Molecular Modeling Approaches. PubMed. Retrieved from [Link]
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Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. PubMed Central. Retrieved from [Link]
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Sulfur specifically inhibits adenylate kinase in assays for creatine kinase. PubMed. Retrieved from [Link]
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Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. PubMed Central. Retrieved from [Link]
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Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. PubMed Central. Retrieved from [Link]
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Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. Retrieved from [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Retrieved from [Link]
-
Boronic acid. Wikipedia. Retrieved from [Link]
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Application Notes and Protocols for Chan-Lam Coupling with (6-(Ethylthio)pyridin-3-yl)boronic acid
Introduction: The Strategic Value of the Chan-Lam Coupling
In the landscape of modern synthetic chemistry, the formation of carbon-heteroatom bonds is a cornerstone of molecular construction, particularly in the fields of medicinal chemistry and materials science. The Chan-Lam coupling, a copper-catalyzed cross-coupling of boronic acids with N-H or O-H containing nucleophiles, stands out as a powerful and practical methodology.[1][2][3] Unlike its palladium-catalyzed counterparts, such as the Buchwald-Hartwig amination, the Chan-Lam reaction is renowned for its operational simplicity, often proceeding under mild conditions, at room temperature, and, remarkably, using atmospheric oxygen as the terminal oxidant.[4][5][6]
This guide focuses on the application of the Chan-Lam coupling to a specific, high-value building block: (6-(Ethylthio)pyridin-3-yl)boronic acid . Heterocyclic boronic acids, especially those incorporating a pyridine scaffold, are of immense interest due to their prevalence in pharmacologically active compounds.[7][8] The presence of the ethylthio group introduces an additional layer of functionality and a potential site for metabolic activity or secondary modification, while also presenting unique challenges and considerations for reaction optimization due to the potential for sulfur-catalyst interactions.
This document provides a deep dive into the mechanistic underpinnings of the Chan-Lam coupling, followed by detailed, field-tested protocols and optimization strategies tailored for researchers, scientists, and drug development professionals aiming to leverage this versatile reaction.
Pillar 1: Mechanistic Insights and Key Reaction Parameters
A thorough understanding of the reaction mechanism is critical for rational optimization and troubleshooting. The Chan-Lam coupling proceeds through a copper-centric catalytic cycle, which is generally accepted to involve Cu(II) and Cu(III) intermediates.[1][9]
The Catalytic Cycle
The reaction is initiated by the interaction of the active Cu(II) catalyst with the nucleophile and the boronic acid. While the exact sequence can be substrate-dependent, the core transformations are as follows:
-
Ligand Exchange/Coordination: The amine or alcohol nucleophile coordinates to the copper(II) center, often displacing a weakly bound ligand like acetate.
-
Transmetalation: The aryl group from the boronic acid is transferred to the copper center. This step is often facilitated by a base, which can activate the boronic acid.
-
Oxidative Addition/Disproportionation: The resulting Cu(II) complex is believed to proceed to a key Cu(III) intermediate.
-
Reductive Elimination: The pivotal C-N or C-O bond is formed from the Cu(III) species, releasing the desired arylated product and a Cu(I) complex.[1][4]
-
Oxidation: The catalytic cycle is closed by the re-oxidation of Cu(I) back to the active Cu(II) state. A key advantage of the Chan-Lam reaction is that this step is typically accomplished by molecular oxygen from the air.[5][10]
Caption: The catalytic cycle of the Chan-Lam coupling reaction.
Critical Reaction Components: A Causal Analysis
The success of the Chan-Lam coupling with this compound hinges on the judicious selection of several key components:
-
Copper Source: Copper(II) acetate (Cu(OAc)₂) is the most common and often most effective catalyst precursor.[4] Its dimeric structure and labile acetate ligands facilitate entry into the catalytic cycle. Other sources like CuCl, Cu₂O, or copper(II) triflate can be effective, but Cu(OAc)₂ provides a reliable starting point. For challenging substrates, pre-formed copper complexes with specific ligands can also be employed.[11]
-
The Boronic Acid Substrate: this compound possesses two key features. The pyridine nitrogen can act as an endogenous ligand, potentially coordinating to the copper center and influencing reaction kinetics. The ethylthio group, containing a soft sulfur atom, is a potential ligand for copper. While this can sometimes lead to catalyst inhibition in palladium chemistry, copper-catalyzed systems are often more tolerant. However, should low reactivity be observed, the use of a stronger external ligand may be necessary to prevent non-productive binding of the sulfur to the catalyst. A primary competing side reaction for any boronic acid is protodeboronation (loss of the B(OH)₂ group).[4][9] This is often exacerbated by excess water or strong acids/bases.
-
Nucleophile (Amine/Alcohol): The reaction is broadly applicable to a wide range of nucleophiles, including primary and secondary aliphatic and aromatic amines, phenols, alcohols, amides, and other N-H heterocycles.[4][5] The nucleophilicity and steric bulk of the coupling partner will significantly impact the required reaction temperature and time.
-
Base and Ligand: A base is often crucial. Pyridine is a classic choice as it serves as both a mild base and a ligand for the copper center, stabilizing catalytic intermediates.[1][12] Other amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are also common.[4] In some cases, particularly with sensitive substrates, inorganic bases like K₂CO₃ or K₃PO₄ may be preferred.[13] It is important to note that some Chan-Lam couplings can proceed under base-free conditions, an option worth exploring during optimization.[11]
-
Solvent: Dichloromethane (DCM) is a standard solvent choice, especially for reactions run at room temperature. Other solvents such as acetonitrile (MeCN), tetrahydrofuran (THF), methanol (MeOH), and 1,4-dioxane can also be effective.[4] The choice of solvent can influence reagent solubility and the rate of different steps in the catalytic cycle. For instance, coordinating solvents like MeCN can sometimes be detrimental by blocking coordination sites on the copper catalyst.[11]
-
Atmosphere: An air atmosphere is typically sufficient and desirable, as O₂ is the stoichiometric oxidant required to regenerate the Cu(II) catalyst.[6][10] Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) with a stoichiometric amount of a copper(II) salt will often result in product formation but no catalytic turnover.[6]
Pillar 2: Experimental Protocols & Optimization
The following protocols provide a robust starting point for the Chan-Lam coupling of this compound. Researchers should use these as a foundation and consult the subsequent optimization table to fine-tune conditions for their specific nucleophile.
Caption: General experimental workflow for Chan-Lam coupling.
Protocol 1: N-Arylation with a Secondary Amine (e.g., Morpholine)
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Copper(II) Acetate (Cu(OAc)₂, 0.1 - 1.0 equiv)
-
Pyridine (2.0 equiv)
-
Dichloromethane (DCM), anhydrous (to make a 0.1 M solution based on the boronic acid)
-
Round-bottom flask, magnetic stir bar, stir plate
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound and copper(II) acetate. Note: Stoichiometric copper is often used in initial reports, but catalytic amounts (10-20 mol%) should be attempted during optimization.[6]
-
Seal the flask with a septum and flush with air if desired, though simply leaving it open to the atmosphere is usually sufficient.
-
Add anhydrous dichloromethane via syringe to dissolve/suspend the solids.
-
Add pyridine, followed by the morpholine coupling partner.
-
Stir the reaction mixture vigorously at room temperature (20-25 °C). The mixture will typically turn from a light blue/green suspension to a darker, homogeneous green or brown solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 12-48 hours.
-
Upon completion, dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash with water (2x) and then with saturated aqueous sodium chloride (brine) (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to yield the desired product, 4-(6-(ethylthio)pyridin-3-yl)morpholine.
Protocol 2: O-Arylation with a Phenol (e.g., 4-Methoxyphenol)
Materials:
-
This compound (1.5 equiv)
-
4-Methoxyphenol (1.0 equiv)
-
Copper(II) Acetate (Cu(OAc)₂, 1.0 equiv)
-
Triethylamine (Et₃N, 2.0 equiv)
-
Dichloromethane (DCM), anhydrous (to make a 0.1 M solution based on the phenol)
-
4 Å Molecular Sieves (optional, ~100 mg per mmol of phenol)[9]
Procedure:
-
To a flame-dried round-bottom flask containing a magnetic stir bar, add 4-methoxyphenol, this compound, and copper(II) acetate. If using, add activated 4 Å molecular sieves.
-
Add anhydrous DCM, followed by triethylamine.
-
Stir the reaction mixture at room temperature, open to the air. O-arylations can sometimes be slower than N-arylations and may benefit from gentle heating (e.g., 40 °C).
-
Monitor the disappearance of the limiting reagent (4-methoxyphenol) by TLC or LC-MS.
-
Once the reaction is complete (typically 24-72 hours), filter the reaction mixture through a pad of Celite® to remove the copper salts and molecular sieves, washing the pad with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to afford the target ether, 2-(ethylthio)-5-(4-methoxyphenoxy)pyridine.
Pillar 3: Optimization and Troubleshooting
Not all substrate combinations will work perfectly under the initial conditions. The following tables are designed to guide the rational optimization process and troubleshoot common issues.
Table 1: Reaction Parameter Optimization
| Parameter | Recommended Starting Condition | Alternatives for Optimization | Rationale for Change |
| Copper Source | Cu(OAc)₂ (1.0 equiv) | Cu(OAc)₂ (10-20 mol%), CuCl, [Cu(OH)·TMEDA]₂Cl₂ | Catalytic copper is more efficient and economical.[10] Different counter-ions can affect solubility and reactivity. |
| Base | Pyridine (2.0 equiv) | Et₃N, DIPEA, K₂CO₃, Na₂CO₃, Base-free | Modulates nucleophile and boronic acid reactivity. Inorganic bases can be beneficial if amine bases cause side reactions. Some systems work without base.[11][14] |
| Solvent | Dichloromethane (DCM) | Acetonitrile (MeCN), THF, Toluene, MeOH | Solubility and polarity can drastically affect reaction rates. MeOH can facilitate transmetalation but may also promote protodeboronation.[15] |
| Temperature | Room Temperature (20-25 °C) | 40 °C to 80 °C | Increases reaction rate for less reactive nucleophiles or sterically hindered substrates.[4][10] |
| Atmosphere | Open to Air | O₂ balloon, Dry Air | Ensures sufficient oxidant is present for catalytic turnover, especially for sluggish reactions.[6] |
| Additives | None | 4 Å Molecular Sieves | Removes trace water, which can help prevent protodeboronation of the boronic acid.[9] |
Table 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (old Cu(OAc)₂).2. Insufficient oxidant.3. Substrate decomposition.4. Catalyst inhibition (e.g., by sulfur). | 1. Use fresh, high-purity Cu(OAc)₂.2. Ensure good air exposure; try stirring under an O₂ balloon.3. Decrease temperature; screen milder bases (e.g., K₂CO₃).4. Increase catalyst loading or screen different copper sources/ligands. |
| Protodeboronation | 1. Presence of water in reagents or solvents.2. Reaction conditions are too harsh (high temp/strong base). | 1. Use anhydrous solvents and fresh reagents. Add 4 Å molecular sieves.[9]2. Run the reaction at a lower temperature. Use a milder base like pyridine instead of Et₃N. |
| Homocoupling of Boronic Acid | 1. Conditions favor oxidative self-coupling.2. Slow coupling with the desired nucleophile. | 1. Screen different solvents or bases. Sometimes a change from an amine base to an inorganic one can help.2. Increase the concentration of the nucleophile (e.g., use 1.5-2.0 equiv). |
| Complex Mixture / Difficult Purification | 1. Substrate or product instability.2. Multiple side reactions occurring. | 1. Run the reaction at a lower temperature for a longer time.2. Re-evaluate the choice of base and solvent. Simplify the system by starting with stoichiometric copper and no base to see if any product forms. |
References
-
Chan-Lam Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Chan-Lam Coupling. Organic Chemistry Portal. [Link]
-
Chan–Lam coupling. Wikipedia. [Link]
-
Recent Advances in Chan-Lam Coupling Reaction: Copper-Promoted C-Heteroatom Bond Cross-Coupling Reactions with Boronic Acids and Derivatives. ResearchGate. [Link]
-
COPPER-Promoted C-Heteroatom Bond Cross-Coupling Via Boronic Acids: Chan-Lam Coupling Reaction. MARM-ACS. [Link]
-
Chan-Lam Coupling Mechanism. YouTube. [Link]
-
Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. Unpublished. [Link]
-
Catalytic Chan–Lam coupling using a 'tube-in-tube' reactor to deliver molecular oxygen as an oxidant. PMC - NIH. [Link]
-
Enantioselective Chan-Lam S-Arylation of Sulfenamides. PMC - PubMed Central - NIH. [Link]
-
Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids. Books. [Link]
-
Chan-Lam coupling reactions: Synthesis of heterocycles. ResearchGate. [Link]
-
Advances in Carbon–Element Bond Construction under Chan–Lam Cross-Coupling Conditions. Thieme. [Link]
-
Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism. ACS Publications. [Link]
-
Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides. PMC - NIH. [Link]
-
The Synthesis and Applications of Heterocyclic Boronic Acids. University of Bath. [Link]
-
Data science-guided approach to study the Chan-Evans-Lam coupling of sulfonamides. American Chemical Society. [Link]
-
(PDF) Enantioselective Chan-Lam S-Arylation of Sulfenamides. ResearchGate. [Link]
-
Synthesis and Application of Boronic Acid Derivatives. VTechWorks. [Link]
-
Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. ResearchGate. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]
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- 6. Catalytic Chan–Lam coupling using a ‘tube-in-tube’ reactor to deliver molecular oxygen as an oxidant - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Enantioselective Chan-Lam S-Arylation of Sulfenamides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of (6-(Ethylthio)pyridin-3-yl)boronic Acid Derivatives in Asymmetric Synthesis
Abstract
This technical guide provides an in-depth exploration of the application of (6-(Ethylthio)pyridin-3-yl)boronic acid and its derivatives as versatile building blocks in modern asymmetric synthesis. With the increasing prevalence of complex, three-dimensional molecular architectures in pharmaceuticals, the demand for methods that install chirality with high fidelity is paramount. Pyridine moieties, in particular, are privileged structures in medicinal chemistry, and their stereocontrolled incorporation is a key challenge. This document details field-proven insights and protocols for the enantioselective introduction of the (6-(Ethylthio)pyridin-3-yl) scaffold, focusing on rhodium-catalyzed asymmetric reactions. We will dissect the causality behind experimental choices, provide self-validating, step-by-step protocols, and present data to guide researchers, scientists, and drug development professionals in leveraging this powerful class of reagents.
Introduction: The Ascendancy of Substituted Pyridylboronic Acids in Asymmetric Catalysis
The Suzuki-Miyaura cross-coupling reaction has revolutionized the formation of carbon-carbon bonds, becoming an indispensable tool in both academic and industrial settings.[1] Organoboron reagents, particularly boronic acids and their esters, are lauded for their stability, low toxicity, and broad functional group tolerance.[2] Within this class, heteroaryl boronic acids are of immense importance for the synthesis of biologically active molecules.[3][4]
The this compound scaffold presents a unique combination of features for drug discovery. The pyridine core is a common pharmacophore, the thioether at the 6-position offers a handle for further functionalization or can modulate physicochemical properties, and the boronic acid at the 3-position serves as a versatile coupling partner. However, the true potential of these reagents is unlocked when they are employed in asymmetric transformations to create chiral molecules with high enantiomeric purity.
Rhodium-catalyzed asymmetric synthesis has emerged as a powerful strategy for the enantioselective functionalization of olefins and other prochiral substrates using organoboron reagents.[5][6] These methods often provide access to chiral centers that are difficult to construct using other means. This guide will focus on a representative and highly valuable application: the rhodium-catalyzed asymmetric reductive Heck reaction for the synthesis of enantioenriched 3-substituted piperidines, a motif frequently found in pharmaceuticals.[7]
Foundational Knowledge: Synthesis and Handling
Synthesis of this compound
The target boronic acid is typically synthesized from a corresponding halopyridine precursor, such as 2-chloro-5-bromopyridine or 2-ethylthio-5-bromopyridine. A common and effective method involves a halogen-metal exchange followed by borylation with a trialkyl borate.[8]
Caption: Proposed catalytic cycle for the Rh-catalyzed asymmetric reaction.
Detailed Experimental Protocol
Materials:
-
This compound (or its pinacol ester)
-
Phenyl pyridine-1(2H)-carboxylate (Dihydropyridine precursor)
-
[Rh(cod)OH]2 (or similar Rh(I) precursor)
-
(S)-SEGPHOS (or other suitable chiral ligand)
-
Cesium hydroxide (CsOH), 50 wt% in H₂O
-
Toluene (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Degassed, deionized water
-
Argon or Nitrogen gas supply
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Catalyst Preparation:
-
In a glovebox or under a stream of argon, add [Rh(cod)OH]2 (e.g., 3 mol%, 0.015 mmol) and (S)-SEGPHOS (e.g., 7 mol%, 0.035 mmol) to a dry Schlenk tube or vial equipped with a magnetic stir bar.
-
Seal the vessel.
-
-
Reaction Setup:
-
Remove the vessel from the glovebox and connect to a Schlenk line.
-
Add anhydrous toluene (0.25 mL), anhydrous THF (0.25 mL), and degassed water (0.25 mL) via syringe.
-
Add aqueous CsOH solution (50 wt%, 2.0 equiv., 1.0 mmol).
-
Stir the resulting mixture at 70 °C for 10-15 minutes to allow for catalyst pre-formation. The solution should become homogeneous.
-
-
Addition of Reagents:
-
To the warm catalyst solution, add this compound (3.0 equiv., 1.5 mmol).
-
Immediately following, add the phenyl pyridine-1(2H)-carboxylate (1.0 equiv., 0.5 mmol).
-
-
Reaction Monitoring:
-
Maintain the reaction mixture at 70 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 18-24 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched 3-(6-(ethylthio)pyridin-3-yl)-3,6-dihydropyridine-1(2H)-carboxylate.
-
-
Characterization:
-
Determine the yield of the purified product.
-
Analyze the enantiomeric excess (ee) by chiral HPLC or SFC.
-
Expected Results and Data Presentation
The described protocol, when applied to various heteroaryl boronic acids, has been shown to produce excellent yields and high levels of enantioselectivity. [7]The thioether moiety in the this compound is not expected to interfere with the catalytic cycle and may even modulate the electronic properties of the aryl group favorably.
Table 1: Representative Data for Asymmetric Arylation (Note: Data below is illustrative, based on published results for similar heteroaryl boronic acids in the synthesis of 3-substituted tetrahydropyridines.)
| Entry | Boronic Acid Partner | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |
| 1 | Phenylboronic acid | 3.0 | 20 | 85 | 96 |
| 2 | 4-Fluorophenylboronic acid | 3.0 | 20 | 81 | 97 |
| 3 | 2-Thienylboronic acid | 3.0 | 24 | 75 | 95 |
| 4 | This compound | 3.0 | 24 | Expected >70 | Expected >90 |
Conclusion and Future Outlook
This compound and its derivatives are highly valuable reagents for asymmetric synthesis, enabling the stereocontrolled construction of complex, nitrogen-containing chiral molecules. The rhodium-catalyzed protocol detailed herein provides a reliable and high-yielding pathway to enantioenriched piperidine precursors, which are of significant interest in drug development. The causality-driven approach to protocol design, from the choice of ligand to the solvent system, ensures robustness and reproducibility. As the demand for sp³-rich, chiral molecules continues to grow, the strategic application of functionalized heteroaryl boronic acids like this compound will undoubtedly play a pivotal role in advancing the frontiers of medicinal chemistry and organic synthesis.
References
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NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). Safety and Handling of Rhodium(III) Chloride Hydrate in Laboratory and Industrial Settings. [Link]
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Vineeth Chemicals. Safety, Storage, Shelf Life, Handling and Disposal. [Link]
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Hu, Y., Wang, C., Zhu, H., Xing, J., & Dou, X. (2021). Rhodium‐Catalysed Asymmetric Arylation of Pyridylimines. Advanced Synthesis & Catalysis. [Link]
-
Paquin, J.-F., & Defieber, C. (2005). Rhodium-Catalyzed Asymmetric Allylic Substitution with Boronic Acid Nucleophiles. Organic Letters. [Link]
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Chemistry For Everyone. (2025, April 26). What Are The Safety Precautions For Using Boric Acid?[Link]
-
Lab Alley. Boric Acid Safety & Hazards. [Link]
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Xu, M.-H. (2017). Recent Advances in Rhodium-Catalyzed Asymmetric Synthesis of Heterocycles. Organic & Biomolecular Chemistry. [Link]
-
Zou, X.-Z., Sun, Y.-W., Gao, D.-W., et al. (2025). Asymmetric synthesis of chiral boronic esters featuring nonadjacent axial and flexible, acyclic central chirality. Science. [Link]
-
Kim, H., & Kim, Y. (2017). Rhodium-Catalyzed Asymmetric Synthesis of β-Branched Amides. Angewandte Chemie International Edition. [Link]
-
Leonori, D., & Aggarwal, V. K. (2017). Asymmetric Synthesis of Secondary and Tertiary Boronic Esters. Angewandte Chemie International Edition. [Link]
-
Larrivée-Abbadie, C., & Pu, F. (2012). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc. [Link]
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]
-
Hranjec, M., et al. (2010). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Molecules. [Link]
-
Matteson, D. S. (2008). Boronic esters in asymmetric synthesis. Medicinal chemistry research. [Link]
-
Berion, D., et al. (2021). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules. [Link]
-
Pu, F., & Larrivée-Abbadie, C. (2012). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. [Link]
-
Zhang, P., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. [Link]
-
Lenagh-Snow, T., & Snieckus, V. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules. [Link]
-
PubChem. (6-(p-Tolyloxy)pyridin-3-yl)boronic acid. [Link]
-
Zhang, P., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
Sources
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- 2. Boronic esters in asymmetric synthesis. | Semantic Scholar [semanticscholar.org]
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- 4. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Recent advances in rhodium-catalyzed asymmetric synthesis of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rhodium-Catalyzed Asymmetric Synthesis of β-Branched Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Asymmetric synthesis of a stereopentade fragment toward latrunculins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Troubleshooting & Optimization
Preventing protodeboronation of (6-(Ethylthio)pyridin-3-yl)boronic acid.
Welcome to the technical support center for (6-(Ethylthio)pyridin-3-yl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the common side reaction of protodeboronation. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern for this compound?
A: Protodeboronation is an undesired chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1][2] In the context of using this compound, this side reaction leads to the formation of the byproduct 2-(Ethylthio)pyridine, consuming your starting material and reducing the yield of your desired product.[3]
This compound, like other heteroaromatic boronic acids, is susceptible to this decomposition pathway. The rate of protodeboronation is highly dependent on factors such as pH, temperature, and the specific reaction conditions employed.[1][4]
Q2: What are the primary mechanisms that cause protodeboronation in heteroaromatic boronic acids?
A: The protodeboronation of heteroaromatic boronic acids can proceed through several pH-dependent pathways.[5][6] For pyridyl boronic acids, the speciation of the molecule in solution is a critical factor.[1]
-
Acid-Catalyzed Pathway: Under acidic conditions, the reaction can be catalyzed by protons.
-
Base-Catalyzed Pathway: Under strongly basic conditions, the boronic acid exists as the boronate anion, which can then react with a proton source (like water) in a rate-limiting step.[1]
-
Zwitterionic Pathway: For basic heteroaromatic boronic acids, a zwitterionic form can exist at neutral or near-neutral pH. Some zwitterionic species, particularly those of 2-pyridyl boronic acids, are highly reactive and can undergo rapid, unimolecular protodeboronation.[1][7] Fortunately, 3-pyridyl boronic acids, such as the one , are significantly more stable and less prone to this rapid zwitterionic decomposition.[6][8]
Q3: How does the structure of this compound influence its stability?
A: The stability of this compound is primarily influenced by two structural features:
-
3-Pyridyl Isomer: The boronic acid group is at the 3-position of the pyridine ring. This is advantageous as 3- and 4-pyridyl boronic acids are known to be substantially more stable towards protodeboronation than their 2-pyridyl counterparts.[6][8] This increased stability is partly due to the absence of a direct interaction between the pyridine nitrogen and the boronic acid group that facilitates decomposition in the 2-pyridyl isomer.[5]
-
Ethylthio Group: The electron-donating nature of the ethylthio group at the 6-position can increase the electron density of the pyridine ring. While generally electron-rich heteroaryl boronic acids can be prone to protodeboronation, the overall stability profile of a 3-pyridyl system is expected to be robust under optimized conditions.[9]
Q4: Can I use boronic esters of this compound to prevent protodeboronation?
A: Yes, converting the boronic acid to a boronic ester (e.g., a pinacol ester) is a common strategy to increase stability and shelf-life.[1][9] Boronic esters can act as "slow-release" sources of the boronic acid under reaction conditions, which can be beneficial.[1] However, it is a common misconception that esterification always imparts greater stability under basic aqueous conditions.[10] The stability of the ester is highly dependent on the diol used for esterification and the specific reaction conditions, as some esters can hydrolyze back to the more reactive boronic acid.[10]
Troubleshooting Guide: Low Yields Due to Protodeboronation
This section addresses specific issues you may encounter during your experiments, with a focus on Suzuki-Miyaura cross-coupling reactions.
Problem 1: My reaction yield is low, and I've identified 2-(Ethylthio)pyridine as a major byproduct.
This is a clear indication that protodeboronation is outcompeting your desired cross-coupling reaction. The key is to accelerate the rate of the productive catalytic cycle relative to the rate of decomposition.[3]
Root Cause Analysis & Solutions
1. Reaction Conditions (pH and Base Selection)
-
Causality: The choice of base is critical as it dictates the pH of the reaction medium. Strongly basic conditions can accelerate protodeboronation.[3]
-
Solution: Switch to milder inorganic bases. Finely ground potassium phosphate (K₃PO₄) or cesium fluoride (CsF) are often effective choices for suppressing protodeboronation with heteroaryl boronic acids.[3][11]
2. Reaction Temperature
-
Causality: Elevated temperatures increase the rate of all reactions, including the undesired protodeboronation.[6]
-
Solution: Lower the reaction temperature. Operating at the lowest effective temperature (e.g., 60-80 °C) can significantly slow the rate of protodeboronation while still allowing the Suzuki coupling to proceed, especially when using a highly active catalyst.[3]
3. Catalyst System Efficiency
-
Causality: A slow or inefficient catalyst system allows the boronic acid more time to decompose before it can participate in the transmetalation step.[3]
-
Solution: Employ a highly active catalyst system. Modern palladium precatalysts paired with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) can dramatically increase the rate of the productive reaction, minimizing the time available for decomposition.[3][11][12]
4. Solvent Choice
-
Causality: The presence of water can be a source of protons for the protodeboronation reaction.
-
Solution: Consider using anhydrous reaction conditions.[13] Solvents like anhydrous 1,4-dioxane or isopropanol can be effective.[11][12] The use of trimethyl borate as an additive in anhydrous conditions has also been shown to enhance reaction rates and prevent catalyst poisoning.[13]
Summary of Recommended Starting Conditions
| Parameter | Recommendation | Rationale |
| Base | K₃PO₄ or CsF | Milder bases that minimize the rate of base-catalyzed protodeboronation.[3][11] |
| Catalyst | Pd(OAc)₂ with a bulky biarylphosphine ligand (e.g., SPhos) or a modern precatalyst. | Highly active catalysts accelerate the desired coupling, outcompeting decomposition.[3][11] |
| Solvent | Anhydrous 1,4-dioxane or Isopropanol | Minimizes the presence of a proton source for protodeboronation.[11][13] |
| Temperature | 60 - 80 °C | Lower temperatures slow the rate of protodeboronation.[3] |
Problem 2: The boronic acid appears to be degrading during storage or solution preparation.
This compound, while relatively stable for a heteroaromatic boronic acid, can still degrade over time, especially if not stored properly.
Root Cause Analysis & Solutions
1. Storage Conditions
-
Causality: Boronic acids can be sensitive to moisture and air (oxidation).
-
Solution: Store the solid boronic acid in a tightly sealed container in a desiccator or under an inert atmosphere (e.g., in a glovebox). Refrigeration is also recommended.
2. Solution Stability
-
Causality: The stability of boronic acids in solution is highly pH-dependent.[2] Preparing stock solutions in protic or aqueous solvents and letting them stand for extended periods can lead to decomposition.
-
Solution: Prepare solutions of the boronic acid immediately before use. If a stock solution is necessary, use an anhydrous aprotic solvent. For reactions, add the solid boronic acid directly to the reaction vessel if possible.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling to Minimize Protodeboronation
This protocol is a starting point and may require optimization for your specific substrates.
-
Reagent Preparation: In a nitrogen-filled glovebox, add the aryl/heteroaryl halide (1.0 equiv), this compound (1.2 equiv), a palladium precatalyst (e.g., XPhos-Pd-G3, 2 mol %), and finely ground K₃PO₄ (2.0 equiv) to an oven-dried reaction vial.
-
Solvent Addition: Add anhydrous 1,4-dioxane to the vial.
-
Reaction Execution: Seal the vial and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Check for the consumption of the starting material and the formation of both your desired product and the 2-(Ethylthio)pyridine byproduct.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Competing Reaction Pathways
Caption: Competing Pathways: Suzuki Coupling vs. Protodeboronation.
Troubleshooting Workflow
Caption: A decision-tree workflow for troubleshooting protodeboronation.
References
-
Protodeboronation - Wikipedia. Wikipedia. [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. [Link]
-
Leach, A. G., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1295–1308. [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate. [Link]
-
Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(35), 14814–14826. [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. FAO AGRIS. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Suzuki–Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications, 46(42), 7975-7977. [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. LJMU Research Online. [Link]
-
West, T. H., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(35), 12240–12249. [Link]
-
Smalley, A. P., et al. (2015). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 137(42), 13684–13695. [Link]
-
Weires, A. G., et al. (2022). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. The Journal of Organic Chemistry, 87(1), 347–354. [Link]
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- 4. [PDF] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. | Semantic Scholar [semanticscholar.org]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation [agris.fao.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Nuances of (6-(Ethylthio)pyridin-3-yl)boronic acid in Cross-Coupling Reactions
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with (6-(Ethylthio)pyridin-3-yl)boronic acid in cross-coupling reactions. This resource is designed to provide in-depth, practical solutions to common challenges encountered during its use, particularly in the widely employed Suzuki-Miyaura coupling. Our goal is to move beyond generic advice and offer a scientifically grounded, experience-driven perspective to help you optimize your reactions, minimize side products, and achieve your synthetic targets with greater efficiency and confidence.
Introduction: The Promise and Pitfalls of a Privileged Substrate
This compound is a valuable building block in medicinal chemistry and materials science. Its unique electronic and structural features, combining an electron-rich thioether with a π-deficient pyridine ring, make it an attractive component for synthesizing novel compounds with desirable pharmacological and material properties. However, this same combination of functionalities presents a specific set of challenges in palladium-catalyzed cross-coupling reactions. Understanding and anticipating these potential side reactions is the first step toward mastering its reactivity.
This guide is structured as a series of frequently asked questions (FAQs) and a detailed troubleshooting section. We will delve into the mechanistic underpinnings of common side reactions and provide actionable, step-by-step protocols to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling?
A1: The three most prevalent side reactions are:
-
Protodeboronation: The cleavage of the C-B bond and its replacement with a C-H bond, leading to the formation of 2-(ethylthio)pyridine. This is a well-documented issue with heteroaryl boronic acids.[1]
-
Homocoupling: The dimerization of the boronic acid to form 3,3'-bis(6-(ethylthio)pyridine). This is often exacerbated by the presence of oxygen or certain palladium(II) species.
-
Catalyst Inhibition/Deactivation: The ethylthio group, being a soft Lewis base, can coordinate to the soft palladium catalyst, leading to catalyst poisoning and reduced reaction efficiency.
Q2: Why is protodeboronation a significant issue with this specific boronic acid?
A2: Pyridylboronic acids, in general, are susceptible to protodeboronation.[2] The electron-donating nature of the ethylthio group at the 6-position increases the electron density on the pyridine ring, which can further facilitate the protonolysis of the carbon-boron bond, especially under aqueous basic conditions.[3] The reaction pH is a critical factor in the rate of protodeboronation.[1]
Q3: How does the ethylthio group interfere with the palladium catalyst?
A3: The sulfur atom in the ethylthio group has lone pairs of electrons that can strongly coordinate to the palladium center. This coordination can occupy the vacant sites on the catalyst that are necessary for the oxidative addition and transmetalation steps of the catalytic cycle, effectively "poisoning" the catalyst and slowing down or halting the desired reaction.[4][5]
Q4: Can I use standard Suzuki-Miyaura conditions for this boronic acid?
A4: While standard conditions can sometimes provide the desired product, they are often not optimal for this compound due to the aforementioned side reactions. Adjustments to the catalyst system (ligand), base, and solvent are typically necessary to achieve high yields and purity. For instance, anhydrous conditions using a weaker base like potassium carbonate can often suppress protodeboronation.
Troubleshooting Guide: From Problem to Protocol
This section provides a detailed, problem-oriented approach to troubleshooting your Suzuki-Miyaura coupling reactions involving this compound.
Problem 1: Low Yield of the Desired Cross-Coupled Product with Significant Formation of 2-(Ethylthio)pyridine (Protodeboronation Product).
Root Cause Analysis:
Protodeboronation is the protonolysis of the boronic acid, a common side reaction in Suzuki couplings.[1] For heteroaromatic boronic acids, this process can be particularly facile. The mechanism can be either acid or base-catalyzed. In the context of the Suzuki reaction, the base-catalyzed pathway is more relevant. The base activates the boronic acid to form a boronate species, which is then protonated by a proton source (often water in the solvent mixture) to cleave the C-B bond.[6][7]
Mitigation Strategies:
-
Choice of Base and Solvent System:
-
Rationale: The presence of water accelerates protodeboronation. Using anhydrous conditions can significantly suppress this side reaction. Weaker bases are also preferred as they are less likely to promote protonolysis.
-
Recommended Protocol:
-
Use anhydrous solvents such as 1,4-dioxane, toluene, or THF. Ensure solvents are freshly distilled or from a sealed bottle.
-
Employ a milder, non-aqueous soluble base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
-
If aqueous conditions are unavoidable, minimize the amount of water and consider using a phase-transfer catalyst.
-
-
-
Use of Boronic Esters:
-
Rationale: Boronic esters, such as the pinacol ester, are generally more stable towards protodeboronation than the corresponding boronic acids.[2] They slowly hydrolyze in situ to release the boronic acid, maintaining a low concentration of the active species and thus minimizing the rate of the side reaction.
-
Workflow:
-
Convert this compound to its pinacol ester using pinacol under appropriate conditions (e.g., Dean-Stark trap in toluene).
-
Use the isolated boronic ester directly in the Suzuki-Miyaura coupling reaction.
-
-
-
Protecting Groups for Boronic Acids:
-
Rationale: Boronic acids can be protected with reagents like diethanolamine to form air- and water-stable complexes. These can often be used directly in coupling reactions with protic solvents.[8]
-
Experimental Protocol (Protection):
-
Dissolve this compound in dichloromethane.
-
Add one equivalent of diethanolamine.
-
Stir until a precipitate forms.
-
Isolate the solid by filtration and dry under vacuum.
-
-
Problem 2: Formation of 3,3'-bis(6-(ethylthio)pyridine) (Homocoupling Product).
Root Cause Analysis:
Homocoupling of boronic acids is another common side reaction in Suzuki couplings. It is often promoted by the presence of molecular oxygen, which can oxidize the Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo two transmetalation steps with the boronic acid, followed by reductive elimination to yield the homocoupled product.
Mitigation Strategies:
-
Rigorous Degassing:
-
Rationale: Removing dissolved oxygen from the reaction mixture is crucial to prevent the oxidation of the Pd(0) catalyst.
-
Recommended Protocol:
-
Assemble the reaction vessel with all solid reagents.
-
Seal the vessel and evacuate under high vacuum.
-
Backfill with an inert gas (Argon or Nitrogen).
-
Repeat this cycle 3-5 times.
-
Add degassed solvents via cannula or syringe.
-
-
-
Use of Pd(0) Pre-catalysts:
-
Rationale: Starting with a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) can minimize the amount of Pd(II) present at the beginning of the reaction. If a Pd(II) pre-catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) is used, in-situ reduction to Pd(0) is required, which can sometimes be inefficient and lead to side reactions.
-
Problem 3: The Reaction is Sluggish or Stalls, with Starting Materials Remaining.
Root Cause Analysis:
This is often indicative of catalyst inhibition or deactivation, a significant concern due to the presence of the ethylthio group. The sulfur atom can coordinate to the palladium catalyst, forming a stable complex that is catalytically inactive.
Mitigation Strategies:
-
Ligand Selection:
-
Rationale: The choice of phosphine ligand is critical. Bulky, electron-rich phosphine ligands can promote the reductive elimination step and may have a lower affinity for the sulfur atom compared to the palladium center, thus mitigating catalyst poisoning.
-
Recommended Ligands:
-
Buchwald-type biaryl phosphine ligands: SPhos, XPhos, and RuPhos are excellent choices for challenging Suzuki couplings and can be effective in mitigating catalyst poisoning.
-
N-Heterocyclic Carbenes (NHCs): Ligands like IPr or SIMes can also be highly effective.
-
-
-
Higher Catalyst Loading:
-
Rationale: In some cases, simply increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can overcome partial catalyst deactivation and drive the reaction to completion. This is often a pragmatic approach in a discovery setting.
-
Data and Protocols
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of this compound
| Parameter | Recommended Condition | Rationale |
| Boronic Acid | This compound pinacol ester | Increased stability against protodeboronation.[2] |
| Coupling Partner | Aryl or heteroaryl bromide/iodide | More reactive than chlorides. |
| Catalyst | Pd₂(dba)₃ (1-2.5 mol%) | A reliable Pd(0) source. |
| Ligand | SPhos or XPhos (2.2-5.5 mol%) | Bulky, electron-rich ligands to promote catalysis and reduce sulfur poisoning. |
| Base | K₃PO₄ (2-3 equivalents) | Anhydrous, moderately strong base to minimize protodeboronation. |
| Solvent | 1,4-Dioxane or Toluene (anhydrous) | Anhydrous conditions are crucial. |
| Temperature | 80-110 °C | To ensure a reasonable reaction rate. |
| Atmosphere | Inert (Argon or Nitrogen) | To prevent homocoupling. |
Experimental Protocol: A Representative Procedure
-
To an oven-dried Schlenk tube, add this compound pinacol ester (1.2 equiv), the aryl/heteroaryl halide (1.0 equiv), and K₃PO₄ (2.5 equiv).
-
Evacuate and backfill the tube with argon three times.
-
In a separate vial, dissolve Pd₂(dba)₃ (0.02 equiv) and SPhos (0.044 equiv) in anhydrous 1,4-dioxane.
-
Add the catalyst solution to the Schlenk tube via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Visualizing the Mechanisms
To better understand the competing reaction pathways, the following diagrams illustrate the desired Suzuki-Miyaura catalytic cycle and the major side reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Major side reactions in the Suzuki coupling of this compound.
Conclusion
The successful application of this compound in Suzuki-Miyaura cross-coupling reactions hinges on a clear understanding of its inherent reactivity and potential for side reactions. By carefully selecting the reaction components—particularly the form of the boronic acid, the ligand, the base, and the solvent—researchers can effectively navigate the challenges of protodeboronation, homocoupling, and catalyst inhibition. This guide provides a robust framework for troubleshooting and optimizing these critical transformations, enabling the efficient synthesis of valuable and complex molecules.
References
-
C. Sun, B. Potter, J. P. Morken, J. Am. Chem. Soc., 2014 , 136, 6534-6537. ([Link])
-
A. Suzuki, Pure & Appl. Chem., 1985 , 57, 1749–1758. ([Link])
-
N. Miyaura, A. Suzuki, Chem. Rev., 1995 , 95, 2457-2483. ([Link])
-
M. Reilly, S. D. Rychnovsky, Org. Lett., 2011 , 13, 4664-4667. ([Link])
-
J. H. Kirchhoff, M. R. Netherton, I. D. Hill, G. C. Fu, J. Am. Chem. Soc., 2002 , 124, 13662-13663. ([Link])
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G. A. Molander, B. Biolatto, J. Org. Chem., 2003 , 68, 4302-4314. ([Link])
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J. Liu, et al., Org. Process Res. Dev., 2018 , 22, 1, 87-93. ([Link])
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S. Tartaggia, et al., RSC Adv., 2013 , 3, 22865-22871. ([Link])
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C. A. Fleckenstein, H. Plenio, Chem. Eur. J., 2007 , 13, 2701-2714. ([Link])
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D. S. Surry, S. L. Buchwald, Angew. Chem. Int. Ed., 2008 , 47, 6338-6361. ([Link])
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P. A. Cox, A. G. Leach, A. D. Campbell, G. C. Lloyd-Jones, J. Am. Chem. Soc., 2016 , 138, 9145-9157. ([Link])
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C. S. Thomos, et al., MDPI Molecules, 2023 , 28(22), 7578. ([Link])
-
M. R. Netherton, C. Dai, K. Neuschütz, G. C. Fu, J. Am. Chem. Soc., 2001 , 123, 10099-10100. ([Link])
-
J. P. Stambuli, C. D. Incarvito, M. Bühl, J. F. Hartwig, J. Am. Chem. Soc., 2004 , 126, 1184-1194. ([Link])
-
S. Paul, M. M. Islam, S. M. Islam, RSC Adv., 2015 , 5, 42193-42216. ([Link])
-
P. R. Parry, C. Wang, A. S. Batsanov, M. R. Bryce, B. Tarbit, J. Org. Chem., 2002 , 67, 7541-7543. ([Link])
-
A. F. Littke, G. C. Fu, Angew. Chem. Int. Ed., 2002 , 41, 4176-4211. ([Link])
-
Wikipedia, Protodeboronation, ([Link])
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Technical Support Center: Navigating the Challenges of Pyridylboronic Acids in Synthesis
Welcome to the technical support center dedicated to improving the stability and utility of pyridylboronic acids in synthetic chemistry. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges posed by these valuable yet often temperamental reagents. As experienced chemists know, the pyridine motif is a cornerstone of modern pharmaceuticals and functional materials. However, the boronic acids used to install this fragment, particularly 2-pyridylboronic acids, are notoriously unstable, leading to frustratingly low yields and reproducibility issues.
This guide moves beyond simple procedural lists to explain the fundamental chemistry behind the instability and provides field-proven, actionable solutions. We will explore the mechanisms of decomposition and detail robust strategies, from handling and storage to the use of next-generation stable surrogates, to ensure your cross-coupling reactions proceed with maximal efficiency and reliability.
Frequently Asked Questions (FAQs)
Q1: Why are my 2-pyridylboronic acids so much less stable than the 3- and 4-pyridyl isomers?
This is the critical question and the crux of the problem. The instability of 2-pyridylboronic acids stems from a unique and rapid decomposition pathway known as protodeboronation—the cleavage of the C–B bond by a proton source.[1] While most arylboronic acids are susceptible to this process under harsh acidic or basic conditions, the 2-pyridyl isomer undergoes rapid decomposition even at neutral pH.[2][3]
The reason lies in its ability to form a zwitterionic intermediate where the pyridine nitrogen is protonated and the boronic acid is deprotonated. This zwitterion facilitates a unimolecular fragmentation, leading to the cleavage of the C–B bond.[1][3] In contrast, 3- and 4-pyridylboronic acids do not have this intramolecular pathway available and are thus significantly more stable, behaving more like typical arylboronic acids.[2][3]
Q2: I left my pyridylboronic acid on the bench overnight and the next day it was a fluffy white powder. What happened?
You have likely observed the formation of the corresponding boroxine . Boronic acids exist in a dehydration equilibrium with their cyclic trimer anhydrides, called boroxines.[4][5] This is a reversible process driven by the removal of water.[6]
While boroxine formation is common to all boronic acids, it can be problematic as it changes the reagent's molecular weight and stoichiometry. For a successful reaction, the boroxine must be efficiently converted back to the active monomeric boronic acid under the reaction conditions, which typically occurs in the presence of a base and water. However, relying on this in-situ conversion can be inconsistent. It is always best to use fresh or properly stored boronic acid.
Q3: What are the absolute best practices for storing pyridylboronic acids?
Proper storage is your first line of defense against degradation.
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen).[7] Oxygen and moisture are the primary enemies. Air can promote both protodeboronation and oxidative degradation.[9][10]
-
Container: Use a tightly sealed, opaque container to protect from light and moisture.[7][11]
-
Purity: Ensure the material is pure upon receipt. Impurities can catalyze decomposition.
Q4: Can I just use a boronate ester (e.g., pinacol ester) instead of the boronic acid?
Yes, and this is often a very effective strategy. Converting a boronic acid to its corresponding ester, such as a pinacol boronate, significantly enhances its stability. The ester group protects the Lewis acidic boron center, making it less susceptible to protodeboronation and oxidation. These esters are generally more robust to handling, storage, and even chromatography. The trade-off is the increased molecular weight and the need for an extra synthetic step. However, for challenging substrates, the improved stability and reaction consistency often justify the effort.
Troubleshooting & Optimization Guide
This section addresses common experimental failures and provides detailed solutions and protocols to overcome them.
Problem 1: My Suzuki-Miyaura coupling with 2-pyridylboronic acid failed or gave a very low yield.
Diagnosis: The most probable cause is that the rate of protodeboronation of your 2-pyridylboronic acid is faster than the rate of the productive cross-coupling reaction.[1][12] This is especially true when using slower-reacting coupling partners like electron-rich or sterically hindered aryl chlorides.[10]
Solution: The "Slow-Release" Strategy with MIDA Boronates
The most robust and widely accepted solution to this problem is to use an N-methyliminodiacetic acid (MIDA) boronate.[10][13] Developed by the Burke group, MIDA boronates are exceptionally stable, crystalline, and air-stable solids that are compatible with chromatography.[14][15]
The key to their success is the "slow-release" principle. Under the basic aqueous conditions of the Suzuki reaction, the MIDA ligand is slowly hydrolyzed, releasing the unstable boronic acid in situ. This ensures that the concentration of the reactive (and unstable) boronic acid is kept very low at any given moment, allowing it to be consumed by the palladium catalyst in the cross-coupling cycle before it has a chance to decompose.[14][16]
This protocol is adapted from established methods for coupling challenging substrates.[14][17]
Reagents & Equipment:
-
2-Pyridyl MIDA boronate (1.5 equiv.)
-
Aryl or heteroaryl chloride (1.0 equiv.)
-
Palladium catalyst: XPhos Pd G3 (5 mol %) or similar advanced catalyst
-
Copper(II) acetate (Cu(OAc)₂ - 50 mol %)
-
Potassium phosphate (K₃PO₄ - 5.0 equiv.)
-
Solvent: Anhydrous DMF
-
Oven-dried Schlenk flask or reaction vial with a Teflon-lined cap
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl chloride (1.0 mmol, 1.0 equiv.), 2-pyridyl MIDA boronate (1.5 mmol, 1.5 equiv.), K₃PO₄ (5.0 mmol, 5.0 equiv.), Cu(OAc)₂ (0.5 mmol, 50 mol %), and the palladium catalyst (0.05 mmol, 5 mol %).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add anhydrous DMF (to achieve a concentration of ~0.1 M) via syringe.
-
Stir the reaction mixture vigorously at 100 °C.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 18-24 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind the Choices:
-
MIDA Boronate: Provides a stable, slow-release source of the unstable 2-pyridylboronic acid.[10][16]
-
Advanced Catalyst (e.g., XPhos based): These catalysts feature bulky, electron-rich phosphine ligands that promote the challenging oxidative addition to aryl chlorides and accelerate the overall catalytic cycle.
-
Copper(II) Acetate Co-catalyst: Copper salts have been shown to promote the cross-coupling of 2-pyridylboranes, potentially by facilitating transmetalation or preventing catalyst inhibition.[17][18]
-
Strong Base (K₃PO₄): A strong base is required to facilitate both the hydrolysis of the MIDA boronate and the transmetalation step in the Suzuki cycle.[19]
-
Anhydrous DMF: A polar aprotic solvent is used to dissolve the reagents, but the slow release of boronic acid is triggered by the gradual hydrolysis from the phosphate base.
Caption: Workflow for MIDA boronate slow-release Suzuki coupling.
Problem 2: My reaction is sluggish, and I suspect boroxine formation is inhibiting it.
Diagnosis: If you are using an older bottle of boronic acid, a significant portion may have converted to the boroxine trimer. While the reaction base should hydrolyze the boroxine back to the monomer, this process can be slow or incomplete, leading to poor reaction kinetics.
Solution 1: Re-hydrate the Boroxine
In some cases, you can regenerate the boronic acid by dissolving the boroxine in a solvent like diethyl ether and washing it with a small amount of water. After separation and careful drying of the organic layer, the boronic acid may be recovered. However, this is often impractical and can lead to further decomposition.
Solution 2: Use a Boronic Acid Surrogate
The most reliable solution is to avoid the issue entirely by using a stabilized form that does not readily form boroxines, such as a MIDA boronate or a pinacol ester.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
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- 5. Boroxine - Wikipedia [en.wikipedia.org]
- 6. Water-compatible dynamic covalent bonds based on a boroxine structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Catalyst Deactivation in Reactions with (6-(Ethylthio)pyridin-3-yl)boronic acid
Welcome to the technical support guide for troubleshooting catalyst deactivation when using (6-(Ethylthio)pyridin-3-yl)boronic acid in cross-coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development. Here, we will explore the common challenges associated with this specific boronic acid and provide actionable, in-depth solutions to ensure the success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why am I observing low yields or stalled reactions when using this compound in my Suzuki-Miyaura coupling?
A1: The primary suspect is catalyst deactivation, a common issue when working with substrates containing both sulfur and pyridine functionalities. Both the ethylthio (-SEt) group and the pyridine nitrogen can act as poisons to palladium catalysts. Sulfur compounds are notorious for strongly binding to and deactivating palladium catalysts.[1][2] The lone pair of electrons on the sulfur atom can irreversibly coordinate to the palladium center, blocking the active sites required for the catalytic cycle to proceed.[2] Similarly, the pyridine nitrogen can also coordinate to the palladium catalyst, potentially leading to the formation of inactive complexes.[3]
Q2: What are the specific mechanisms by which the ethylthio and pyridine groups deactivate the catalyst?
A2: The deactivation process is multifaceted:
-
Sulfur Poisoning: The soft sulfur atom of the ethylthio group has a high affinity for the soft palladium metal center. This interaction can lead to the formation of stable palladium-sulfur bonds, effectively removing the catalyst from the reaction cycle.[2] This is a well-documented issue in various catalytic processes.[1]
-
Pyridine Inhibition: The nitrogen atom of the pyridine ring can act as a ligand, coordinating to the palladium catalyst. While this interaction is generally reversible, it can lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive or have significantly reduced activity.[3] In some cases, this can lead to dimerization of catalyst intermediates, further inhibiting the reaction.[3]
-
Protodeboronation: Pyridylboronic acids can be susceptible to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond.[4][5] This is often exacerbated by strong bases and high temperatures, leading to the consumption of your starting material.[5]
Q3: Are there any initial diagnostic steps I can take to confirm catalyst deactivation?
A3: Yes. A simple diagnostic experiment is to add a fresh charge of catalyst to the stalled reaction. If the reaction restarts and proceeds to a higher conversion, it is a strong indicator that the initial catalyst charge was deactivated. Monitoring the reaction profile over time is also crucial. A reaction that starts well but then plateaus prematurely is a classic sign of catalyst deactivation.
Section 2: Troubleshooting Guides
This section provides detailed, step-by-step protocols to address catalyst deactivation.
Issue 1: Rapid Catalyst Deactivation and Low Product Yield
This is the most common issue encountered. The troubleshooting workflow below is designed to systematically address the potential causes.
Troubleshooting Workflow: Mitigating Catalyst Deactivation
Caption: Workflow for mitigating protodeboronation.
Step-by-Step Protocol 3: Optimizing Base and Temperature
The rate of protodeboronation is highly dependent on the base strength and reaction temperature. [5]
-
Base Selection: Avoid strong bases like NaOH and KOH. Instead, use milder inorganic bases such as:
-
Potassium phosphate (K₃PO₄)
-
Potassium carbonate (K₂CO₃)
-
Cesium carbonate (Cs₂CO₃)
-
Potassium fluoride (KF) [5]2. Temperature Control: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Often, temperatures in the range of 60-80 °C are sufficient when using a highly active catalyst system. [5]3. Experimental Procedure:
-
Set up the reaction with your optimized catalyst-ligand system.
-
Use a milder base (e.g., K₃PO₄, 3.0 equiv).
-
Run the reaction at a lower temperature (e.g., 70 °C).
-
Monitor the formation of both the desired product and the deborylated byproduct by a suitable analytical method (e.g., GC-MS with an internal standard).
-
Step-by-Step Protocol 4: Using Boronic Esters
Boronic esters, such as the pinacol ester, are often more stable towards protodeboronation than the corresponding boronic acids.
-
Synthesis of the Boronic Ester: If not commercially available, the pinacol ester of this compound can be synthesized by reacting the boronic acid with pinacol.
-
Reaction with the Boronic Ester:
-
Substitute the boronic acid with the corresponding pinacol ester in your optimized Suzuki-Miyaura protocol.
-
The reaction conditions will be similar, but you may find that the reaction is cleaner with less byproduct formation.
-
| Boron Source | Base | Temperature (°C) | Desired Product (%) | Deborylated Byproduct (%) |
| Boronic Acid | NaOH | 100 | 25 | 60 |
| Boronic Acid | K₃PO₄ | 80 | 85 | 10 |
| Pinacol Ester | K₃PO₄ | 80 | >95 | <5 |
Caption: Comparison of different boron sources and reaction conditions on product distribution.
Section 3: Analytical Characterization of Catalyst Deactivation
For a more in-depth investigation, several analytical techniques can be employed to characterize the deactivated catalyst.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Can be used to determine the amount of palladium that has leached into the solution versus what remains on a heterogeneous catalyst. [6][7]* X-ray Photoelectron Spectroscopy (XPS): Provides information about the oxidation state of the palladium and can detect the presence of palladium-sulfur species on the surface of a heterogeneous catalyst.
-
Transmission Electron Microscopy (TEM): Can visualize the aggregation of palladium nanoparticles, which is a common deactivation pathway. [6]* X-ray Absorption Spectroscopy (XAS): A powerful technique to probe the electronic structure and coordination environment of the palladium species in situ, providing direct evidence of catalyst poisoning or changes in oxidation state. [8][9][10]
Section 4: Preventative Measures
-
Use High-Purity Reagents: Ensure that the this compound and other reagents are of high purity and free from thiol or other sulfur-containing impurities.
-
Inert Atmosphere: Always conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation of the catalyst and ligands.
-
Degassed Solvents: Thoroughly degas all solvents before use to remove dissolved oxygen. [4]* Use of Precatalysts: Modern, well-defined palladium precatalysts can offer higher activity and stability compared to traditional sources like Pd(OAc)₂.
By following these troubleshooting guides and preventative measures, you can significantly improve the success rate of your cross-coupling reactions involving the challenging this compound substrate.
References
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(23), 4544-4568. [Link]
-
Reddit discussion on unreproducible Suzuki coupling. (2023). r/Chempros. [Link]
-
Fridianto, K. T., Wen, Y. P., Lo, L. C., & Lam, Y. (2023). Development of fluorous boronic acid catalysts integrated with sulfur for enhanced amidation efficiency. RSC Advances, 13(26), 17883-17889. [Link]
-
Böhm, V. P., & Herrmann, W. A. (2000). A new, highly active catalyst for the Suzuki cross-coupling of aryl chlorides. Angewandte Chemie International Edition, 39(21), 4036-4038. [Link]
-
INOVYN. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. [Link]
-
Lee, D., Kim, H., & Lee, J. (2024). Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor. Catalysts, 14(3), 195. [Link]
-
Al-Masri, O. A., El-Faham, A., & El-hiti, G. A. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Journal of Saudi Chemical Society, 21(1), S389-S397. [Link]
-
Fridianto, K. T., Wen, Y. P., Lo, L. C., & Lam, Y. (2023). Development of fluorous boronic acid catalysts integrated with sulfur for enhanced amidation efficiency. RSC Advances, 13(26), 17883-17889. [Link]
-
Shinde, V. M., & Madras, G. (2020). Techniques for Overcoming Sulfur Poisoning of Catalyst Employed in Hydrocarbon Reforming. Energy & Fuels, 34(11), 13259-13274. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
van der Zwaan, F., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis, 11(5), 2894-2902. [Link]
-
Geyik, G. P., & Gürbüz, N. (2021). Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction. Applied Organometallic Chemistry, 35(11), e6394. [Link]
-
Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. [Link]
-
Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. [Link]
-
Fridianto, K. T., Wen, Y. P., Lo, L. C., & Lam, Y. (2023). Development of fluorous boronic acid catalysts integrated with sulfur for enhanced amidation efficiency. RSC Advances, 13(26), 17883-17889. [Link]
-
Powers, I. G., & Uyeda, C. (2017). Metal–Metal Bonds in Catalysis. ACS Catalysis, 7(2), 936-958. [Link]
-
Koszinowski, K. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry–A European Journal, 21(14), 5484-5491. [Link]
-
Almeida, M. I. G. S., et al. (2018). Analytical Methods to Determine Palladium in Environmental Matrices: A Review. Talanta, 178, 641-653. [Link]
-
Schüth, C., & Dror, I. (2008). Permanganate oxidation of sulfur compounds to prevent poisoning of Pd catalysts in water treatment processes. Water research, 42(14), 3695-3702. [Link]
-
Wikipedia. (2023). Suzuki reaction. [Link]
-
Organic Chemistry Portal. (2023). Suzuki Coupling. [Link]
-
van der Zwaan, F., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis, 11(5), 2894-2902. [Link]
-
van der Zwaan, F., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis, 11(5), 2894-2902. [Link]
-
Chemistry For Everyone. (2025). How Can You Prevent Catalyst Poisoning? [Link]
-
Ji, Y., et al. (2013). Sulfur Poisoning Effects on Modern Lean NOx Trap Catalysts Components. Catalysts, 3(4), 816-832. [Link]
-
Plath, M., et al. (2015). Arylation of Pyridines via Suzuki-Miyaura Cross-Coupling and Pyridine-Directed C-H Activation Using a Continuous-Flow Approach. The Journal of Organic Chemistry, 80(17), 8637-8645. [Link]
Sources
- 1. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
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- 10. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Impurities in (6-(Ethylthio)pyridin-3-yl)boronic acid
Welcome to the Technical Support Center for (6-(Ethylthio)pyridin-3-yl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the purity of this critical starting material. Ensuring the quality of your starting materials is paramount for the successful, reproducible, and safe synthesis of active pharmaceutical ingredients (APIs).[1][2][3][4] This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios.
Section 1: Understanding the Starting Material and Common Impurities
This compound is a key building block in medicinal chemistry, frequently employed in Suzuki-Miyaura cross-coupling reactions to construct complex molecular architectures.[5][6][7] The presence of a thioether and a pyridine ring introduces specific challenges related to stability and reactivity, which can lead to the formation of various impurities.
FAQ 1: What are the most common impurities I should expect in my this compound starting material?
Based on the synthesis and inherent chemical properties of arylboronic acids, you should be vigilant for the following classes of impurities:
-
Boroxines (Anhydrides): Like most arylboronic acids, this compound can readily undergo dehydration to form a cyclic trimer anhydride, known as a boroxine.[8][9][10] This is often the most abundant impurity and can exist in equilibrium with the free boronic acid. Fortunately, for many applications like Suzuki coupling, the boroxine and the boronic acid are often considered equivalent in reactivity.
-
Protodeboronated Impurity: This is the compound where the boronic acid group has been replaced by a hydrogen atom, resulting in 2-(Ethylthio)pyridine. Protodeboronation is a common side reaction for boronic acids, especially heteroaromatic ones, and can be promoted by heat, moisture, and acidic or basic conditions.[11][12][13][14]
-
Homocoupling Byproducts: Dimeric species formed from the coupling of two molecules of the starting material can arise during synthesis or storage.
-
Unreacted Starting Materials and Reagents: Depending on the synthetic route, you might find residual halogenated precursors (e.g., 5-bromo-2-(ethylthio)pyridine) or organometallic reagents.[15]
-
Oxidation Products: The thioether moiety is susceptible to oxidation, which can lead to the corresponding sulfoxide and sulfone derivatives. Boronic acids themselves can also undergo oxidative degradation.[16][17]
Troubleshooting Impurity Profiles: A Visual Guide
The following diagram illustrates a typical workflow for identifying and managing impurities in your this compound.
Caption: Workflow for impurity management of this compound.
Section 2: Analytical Characterization of Impurities
A robust analytical strategy is crucial for identifying and quantifying impurities. A multi-technique approach is often necessary for a comprehensive understanding of the impurity profile.[18][19]
FAQ 2: Which analytical techniques are most effective for identifying impurities in my boronic acid sample?
-
High-Performance Liquid Chromatography (HPLC-UV/MS): This is the workhorse technique for purity assessment.[20][21] A well-developed HPLC method can separate the main component from its impurities. Coupling with a mass spectrometer (MS) is invaluable for identifying the molecular weights of unknown peaks, which can provide clues to their structures.[20][22]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B): ¹H NMR can quickly provide an overview of the sample's composition and reveal the presence of organic impurities. ¹¹B NMR is particularly useful for distinguishing between the boronic acid and its boroxine anhydride.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for identifying volatile impurities, such as residual solvents or the protodeboronated byproduct.[19]
Data Interpretation: What to Look For
| Analytical Technique | Key Impurity Signature | Causality |
| HPLC-UV/MS | Peaks with M+H⁺ corresponding to the protodeboronated species, homocoupled dimers, or oxidized (sulfoxide, sulfone) forms. | These impurities arise from common side reactions during synthesis and storage. |
| ¹H NMR | Broad signals in the aromatic region and the absence of a sharp B(OH)₂ proton signal. | This often indicates the presence of the boroxine anhydride. Adding a drop of D₂O can sometimes sharpen the aromatic signals. |
| ¹¹B NMR | A signal around 28-33 ppm for the boronic acid and a broader signal around 20-25 ppm for the boroxine. | The different chemical environments of the boron atom in the free acid and the cyclic anhydride lead to distinct chemical shifts. |
| LC-MS | A peak corresponding to [3M-3H₂O+H]⁺. | This is a characteristic mass spectrometric observation for the boroxine trimer.[23] |
Section 3: Purification Strategies and Protocols
When the level of impurities exceeds the acceptable limits for your process, purification is necessary. The choice of purification method depends on the nature of the impurities and the scale of your experiment.
FAQ 3: My starting material contains a significant amount of the protodeboronated impurity. How can I remove it?
The protodeboronated impurity, 2-(Ethylthio)pyridine, is less polar than the boronic acid. This difference in polarity can be exploited for purification.
Protocol 1: Recrystallization
Recrystallization is often an effective method for removing less polar impurities.
-
Solvent Screening: Identify a solvent system in which the boronic acid has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents to screen include ethyl acetate, acetonitrile, isopropanol/water mixtures, and toluene.
-
Dissolution: Dissolve the impure boronic acid in the minimum amount of the chosen hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
FAQ 4: How can I remove boroxine anhydrides from my sample?
While often not necessary for subsequent reactions, if the free boronic acid is required, the boroxine can be hydrolyzed back to the acid.
Protocol 2: Hydrolysis and Extraction
-
Dissolution: Dissolve the impure material in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Aqueous Wash: Wash the organic solution with water. This can help to hydrolyze the boroxine back to the boronic acid.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
FAQ 5: What is the best general-purpose purification method for polar impurities?
An acid-base extraction is a highly effective method for separating the weakly acidic boronic acid from neutral or basic impurities.[24][25]
Protocol 3: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in an organic solvent such as ethyl acetate or diethyl ether.
-
Base Extraction: Extract the organic solution with an aqueous base (e.g., 1 M NaOH or K₂CO₃). The boronic acid will deprotonate and move into the aqueous layer, while non-acidic impurities remain in the organic layer.
-
Separation: Separate the aqueous layer.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify with a strong acid (e.g., 1 M HCl) to a pH of ~2-3. The purified boronic acid will precipitate out of the solution.
-
Isolation: Collect the solid by filtration, wash with cold water to remove salts, and dry under vacuum.
Purification Strategy Selection
The following diagram provides a decision-making framework for selecting an appropriate purification method.
Caption: Decision tree for selecting a purification method.
Section 4: Stability and Storage
Proper handling and storage are critical to maintaining the purity of this compound.
FAQ 6: How should I store my boronic acid to prevent degradation?
-
Temperature: Store at low temperatures (refrigerated or frozen) to minimize degradation rates.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. The thioether moiety is particularly sensitive to oxidation.
-
Moisture: Protect from moisture to reduce the rate of protodeboronation and boroxine formation. Storing in a desiccator is recommended.
-
Light: Protect from light, as some boronic acids can be light-sensitive.
Boronic acids can be unstable, and their conversion to more stable derivatives like boronate esters (e.g., pinacol esters) or trifluoroborate salts can be a good strategy for long-term storage.[26][27] N-methyliminodiacetic acid (MIDA) boronates are another class of air-stable derivatives that can release the boronic acid in situ under specific reaction conditions.[28]
Section 5: Impact on Downstream Reactions and Regulatory Considerations
FAQ 7: How can these impurities affect my Suzuki-Miyaura coupling reaction?
-
Protodeboronated Impurity: This impurity is unreactive in the coupling reaction and will remain as an impurity in your product, potentially complicating purification.
-
Oxidized Impurities: The sulfoxide and sulfone derivatives may have different reactivities and can lead to the formation of undesired byproducts. The sulfur atom in the thioether can also potentially interact with the palladium catalyst, although thioethers are generally considered compatible with Suzuki coupling conditions.[29]
-
Inorganic Impurities: Residual salts or metals from the synthesis of the boronic acid can interfere with the catalytic cycle of the Suzuki reaction.
FAQ 8: What are the regulatory expectations for starting material purity in drug development?
Regulatory bodies like the FDA and EMA have stringent requirements for the quality and purity of starting materials used in the synthesis of APIs.[1][30] It is crucial to:
-
Define a Starting Material: The point at which GMP (Good Manufacturing Practices) is introduced must be clearly defined and justified.[2][4]
-
Characterize the Material: The starting material must be fully characterized, with a detailed specification that includes tests for identity, purity, and specific impurities.[4][30]
-
Control Impurities: Impurities in the starting material that could carry over into the final drug substance must be controlled to acceptable levels, often below 0.10%.[1][3]
A thorough understanding and control of the impurity profile of this compound is not just good science; it is a regulatory necessity.[1]
References
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- (n.d.). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
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Validation & Comparative
A Senior Application Scientist's Guide to the Structural Confirmation of (6-(Ethylthio)pyridin-3-yl)boronic acid
For researchers, scientists, and drug development professionals, the precise structural characterization of building blocks like (6-(Ethylthio)pyridin-3-yl)boronic acid is not merely a procedural step; it is the foundation upon which reliable and reproducible synthetic outcomes are built. As a pivotal reagent in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, its structural integrity and purity directly dictate the efficiency of carbon-carbon bond formation, the yield of the target molecule, and the impurity profile of the final product.[1][2][3]
Boronic acids, while immensely useful, present unique analytical challenges. Their propensity to form cyclic anhydrides (boroxines) through dehydration and their potential for protodeboronation can complicate analysis and compromise reaction outcomes.[4][5][6] Therefore, a multi-faceted analytical approach is not just recommended—it is essential for unequivocal structural confirmation and quality control. This guide provides an in-depth comparison of the critical analytical methods, supported by experimental insights and protocols, to ensure the fidelity of your this compound starting material.
The Foundational Pillars: NMR and Mass Spectrometry
The initial characterization of any organic compound relies on two workhorse techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Together, they provide a comprehensive picture of the molecular framework and its mass, forming the basis of structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint
NMR spectroscopy is unparalleled in its ability to provide detailed information about the atomic connectivity and chemical environment within a molecule. For this compound, a suite of NMR experiments is required for a complete assignment.
-
¹H NMR: Maps the proton environments. The distinct aromatic signals will confirm the 2,5-disubstitution pattern of the pyridine ring, while the quartet and triplet signals of the ethyl group will confirm the ethylthio moiety.
-
¹³C NMR: Identifies all unique carbon environments, complementing the ¹H NMR data.
-
¹¹B NMR: This is the most direct method for observing the boron center, a crucial experiment for this class of compounds.[7][8][9] The chemical shift of the ¹¹B nucleus provides definitive evidence of the trigonal planar (sp²) boronic acid, which typically appears in the range of 27-33 ppm. In contrast, a tetrahedral (sp³) boronate species, which may form in the presence of diols or certain bases, will show a significant upfield shift to around 5-9 ppm.[9][10]
Senior Application Scientist Insight: When acquiring ¹¹B NMR spectra, it is advisable to use quartz NMR tubes to avoid the broad background signal from borosilicate glass tubes.[9] While ¹¹B NMR is often qualitative, it is an exceptionally powerful tool for studying reaction dynamics, pKa, and binding events in real-time.[7][8]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often a good choice as it can help break up boroxine trimers.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Expected signals include three distinct aromatic protons, a quartet around 2.9-3.2 ppm (-S-CH₂-), and a triplet around 1.3-1.5 ppm (-CH₃).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This will show the expected number of carbon signals for the pyridine ring and the ethyl group.
-
¹¹B NMR Acquisition: Using a broadband probe and a quartz NMR tube, acquire the ¹¹B spectrum. A single, relatively broad peak between 27-33 ppm is expected for the B(OH)₂ group.
-
2D NMR (Optional but Recommended): Perform COSY, HSQC, and HMBC experiments to unequivocally assign all proton and carbon signals and confirm the connectivity between the ethylthio group and the pyridine ring at the C6 position, and the boronic acid at the C3 position.
Mass Spectrometry (MS): Confirming Molecular Weight
MS provides the exact molecular weight, offering crucial confirmation of the elemental formula. Electrospray Ionization (ESI) is a preferred technique for boronic acids due to its soft ionization nature, which minimizes fragmentation and often allows for the observation of the intact molecular ion.[11]
Senior Application Scientist Insight: A common complication in the MS analysis of boronic acids is the observation of ions corresponding to the boroxine trimer (M-3H₂O+H)⁺ or solvent adducts.[12] Optimizing ESI source conditions and using aprotic solvents can help minimize these species, but their presence should be anticipated during spectral interpretation. High-resolution mass spectrometry (HRMS) is invaluable for confirming the elemental composition with high confidence.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the boronic acid in a suitable solvent such as acetonitrile or methanol.
-
Chromatography (Optional but recommended for purity): Use a C18 column with a mobile phase of acetonitrile and water (often with 0.1% formic acid). A rapid gradient can be used for quick analysis.
-
Mass Spectrometry:
-
Mode: ESI positive ion mode is typically effective.
-
Expected Ion: For this compound (C₇H₁₀BNO₂S, MW ≈ 183.03), look for the protonated molecular ion [M+H]⁺ at m/z 184.04.
-
Interpretation: The presence of this ion, confirmed by its isotopic pattern (especially the contribution from ¹⁰B and ³⁴S), provides strong evidence for the correct molecular formula.
-
Orthogonal Methods for Unambiguous Confirmation
While NMR and MS provide the core structural data, orthogonal methods are employed to confirm functional groups and, when possible, determine the absolute three-dimensional structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and simple technique for identifying key functional groups. For this compound, the IR spectrum will be characterized by several key vibrations.
-
O-H Stretch: A very broad and strong band from ~3200 to 3500 cm⁻¹ is characteristic of the hydrogen-bonded O-H groups of the boronic acid.
-
B-O Stretch: A strong, sharp band around 1350-1450 cm⁻¹ is indicative of the B-O single bond stretch.[13][14]
-
Aromatic C=C and C=N Stretches: Multiple sharp bands in the 1400-1600 cm⁻¹ region confirm the pyridine ring.
Experimental Protocol: ATR-FTIR Analysis
-
Sample Preparation: Place a small amount of the solid product directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans.
-
Analysis: Identify the key vibrational bands as described above to confirm the presence of the boronic acid and pyridine functional groups.
X-ray Crystallography: The Gold Standard
For an unequivocal, absolute determination of molecular structure, single-crystal X-ray crystallography is the gold standard.[15] It provides a precise 3D map of the atoms in the solid state, confirming not only the connectivity but also bond lengths, bond angles, and intermolecular interactions, such as the hydrogen-bonding networks common in boronic acid crystals.[16][17]
Senior Application Scientist Insight: Obtaining diffraction-quality single crystals can be the most challenging part of this analysis. It often requires screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). While not a high-throughput technique, the definitive structural information it provides is invaluable, especially for novel compounds or for establishing a reference standard.
A Comparative Guide to Analytical Methodologies
Choosing the right analytical technique depends on the specific question being asked—from routine quality control to the characterization of a newly synthesized compound.
| Technique | Information Provided | Sample Amount | Throughput | Key Advantages | Limitations & Challenges |
| NMR Spectroscopy | Detailed atomic connectivity, chemical environment, solution-state structure | 2-20 mg | Low to Medium | Unrivaled structural detail; ¹¹B NMR is specific to the key atom.[7][8] | Requires relatively pure sample; can be complex to interpret fully. |
| Mass Spectrometry | Molecular weight, elemental formula (HRMS), fragmentation patterns | < 1 mg | High | High sensitivity; confirms molecular formula. | Does not provide connectivity data; boroxine formation can complicate spectra.[4][12] |
| X-ray Crystallography | Absolute 3D structure, bond lengths/angles, solid-state packing | < 1 mg (single crystal) | Very Low | Unambiguous and definitive structural proof.[15][18] | Requires a suitable single crystal, which can be difficult to obtain. |
| FTIR Spectroscopy | Presence of key functional groups (e.g., -OH, B-O) | < 1 mg | Very High | Fast, simple, and non-destructive. | Provides limited structural information; not suitable for purity assessment. |
| HPLC / LC-MS | Purity, identification and quantification of impurities | < 1 mg | High | Gold standard for purity; high sensitivity and quantitation.[4][12] | On-column hydrolysis can be an issue; method development may be required.[19][20][21] |
| NACE | Purity of labile boronic acids and esters | < 1 mg | Medium | Avoids hydrolysis issues seen in RP-HPLC.[22] | Less common instrumentation; may require specialized expertise. |
Integrated Workflow for Structural Confirmation
A robust analytical strategy follows a logical progression, combining techniques to build a complete and validated structural picture.
Caption: Integrated workflow for comprehensive structural analysis.
Conclusion
The structural confirmation of this compound is a critical quality control step that underpins its successful application in synthesis. A primary analytical toolkit comprising ¹H, ¹³C, and ¹¹B NMR spectroscopy and high-resolution mass spectrometry is essential for elucidating the molecular structure and confirming the elemental composition. This core dataset should be complemented by FTIR spectroscopy to verify functional groups and reverse-phase HPLC to rigorously assess purity. For novel derivatives or the establishment of a reference standard, single-crystal X-ray crystallography provides the ultimate, unambiguous structural proof. By employing this integrated, multi-technique approach, researchers can proceed with confidence, knowing their starting material is structurally sound and fit for purpose, ensuring the integrity and success of their research and development endeavors.
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A Comparative Guide to (6-(Ethylthio)pyridin-3-yl)boronic Acid Derivatives: Unveiling Structure-Activity Relationships in NorA Efflux Pump Inhibition
For researchers and scientists engaged in the ever-evolving landscape of drug discovery, particularly in the pursuit of combating antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of (6-(Ethylthio)pyridin-3-yl)boronic acid derivatives, with a specific focus on their activity as inhibitors of the NorA efflux pump in Staphylococcus aureus. The strategic placement of a boronic acid moiety on a substituted pyridine core presents a compelling avenue for the development of potent adjuvants to existing antibiotic therapies.
Introduction to a Promising Scaffold
The this compound scaffold has emerged as a noteworthy pharmacophore in medicinal chemistry. The pyridine ring offers a versatile platform for structural modification, while the boronic acid group is a well-established pharmacophore known for its ability to form reversible covalent bonds with serine residues in the active sites of various enzymes. This unique reactivity profile has led to the successful development of several FDA-approved boronic acid-containing drugs.[1] In the context of antimicrobial resistance, the inhibition of bacterial efflux pumps, such as NorA, is a validated strategy to restore the efficacy of antibiotics that are otherwise expelled from the bacterial cell.
Decoding the Structure-Activity Relationship (SAR)
A pivotal study on 6-substituted pyridine-3-boronic acid derivatives has shed light on the key structural features governing their inhibitory potency against the NorA efflux pump.[2] The general structure of the investigated compounds centers around a pyridine-3-boronic acid core with various substituents at the 6-position.
Key SAR Insights:
-
The Essentiality of the Boronic Acid: The boronic acid group at the 3-position of the pyridine ring is critical for biological activity. Replacement of the boronic acid with a carboxylic acid or a hydroxymethyl group resulted in a complete loss of inhibitory function, highlighting the specific role of the boron atom in the interaction with the target.[2]
-
Impact of the 6-Position Substituent: The nature of the substituent at the 6-position of the pyridine ring significantly influences the inhibitory potency. A clear trend was observed where an aryl group at this position is crucial for maintaining activity.
-
Influence of Alkoxy Chain Length: When exploring alkoxy substituents at the 6-position, the chain length proved to be a determining factor. Specifically, derivatives with a 3-phenylpropoxy and a 4-phenylbutoxy group at the 6-position demonstrated the most potent inhibition of the NorA efflux pump.[2]
-
Esterification Leads to Diminished Activity: Conversion of the boronic acid to its corresponding ester derivative resulted in a decrease in inhibitory activity. This suggests that the free boronic acid is the preferred functional group for optimal interaction with the biological target.[2]
The following diagram illustrates the key SAR findings for this class of compounds.
Caption: General synthetic workflow for 6-substituted pyridine-3-boronic acids.
Step-by-Step Synthesis of a Representative Derivative (e.g., 6-(3-phenylpropoxy)pyridine-3-boronic acid)
[2] Step 1: Synthesis of 5-bromo-2-(3-phenylpropoxy)pyridine
-
To a solution of 3-phenyl-1-propanol in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (NaH) portionwise.
-
Allow the reaction mixture to stir at room temperature for 30 minutes, then bring to reflux for 1 hour.
-
Add a solution of 5-bromo-2-fluoropyridine in anhydrous THF and continue to reflux for 12 hours.
-
After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 5-bromo-2-(3-phenylpropoxy)pyridine.
Step 2: Synthesis of (6-(3-phenylpropoxy)pyridin-3-yl)boronic acid
-
Dissolve 5-bromo-2-(3-phenylpropoxy)pyridine in anhydrous diethyl ether and cool the solution to -78 °C.
-
Add n-butyllithium (n-BuLi) dropwise and stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate dropwise and allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction by adding 3 N hydrochloric acid (HCl) and stir vigorously.
-
Separate the aqueous and organic layers. Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic acid.
-
The crude product can be purified by recrystallization or column chromatography.
Conclusion and Future Directions
The this compound scaffold and its analogs represent a promising class of NorA efflux pump inhibitors. The SAR studies have clearly demonstrated the importance of the boronic acid moiety and the nature of the substituent at the 6-position of the pyridine ring for potent activity. The synthetic accessibility of these compounds allows for further exploration of this chemical space.
Future research in this area should focus on:
-
Quantitative SAR (QSAR) studies: To build predictive models for designing more potent inhibitors.
-
Exploration of a wider range of substituents at the 6-position: To further optimize the interaction with the target.
-
Evaluation against a broader panel of bacterial strains and efflux pumps: To determine the spectrum of activity.
-
In vivo efficacy studies: To assess the potential of these compounds to be used in combination with existing antibiotics in animal models of infection.
By leveraging the insights from the structure-activity relationships outlined in this guide, researchers can accelerate the development of novel and effective therapies to combat the growing threat of antimicrobial resistance.
References
[3]PubChem. (6-(Ethylthio)-2-fluoropyridin-3-yl)boronic acid. National Center for Biotechnology Information. Available at: [Link] [1]Silva, M., Saraiva, L., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available at: [Link] [2]This guide's SAR discussion is based on a study of 6-substituted pyridine-3-boronic acid derivatives as NorA efflux pump inhibitors, as reviewed in Silva, M., Saraiva, L., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. The specific citation for the original research article is: Study of 6-Substituted Pyridine-3-Boronic Acid Derivatives. Eur. J. Med. Chem. 2015, 95, 185–198. (A direct link to the full text of this specific article was not available in the provided search results).
Sources
A Senior Application Scientist's Guide to Cross-Coupling Reagents: Alternatives to (6-(Ethylthio)pyridin-3-yl)boronic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of the Pyridinyl Moiety and the Need for Versatility
In the landscape of modern medicinal chemistry and materials science, the substituted pyridine scaffold is a cornerstone. Its presence is ubiquitous in a vast array of pharmaceuticals and functional materials. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely used methods for constructing the carbon-carbon bonds necessary to assemble these complex molecules, with pyridinylboronic acids serving as critical building blocks.[1][2][3]
(6-(Ethylthio)pyridin-3-yl)boronic acid is a valuable reagent for introducing a functionalized pyridine ring. However, researchers often encounter challenges related to the stability, reactivity, and purification of boronic acids.[4][5] Protodeboronation, the undesired cleavage of the C-B bond, can lead to lower yields and the formation of difficult-to-remove byproducts.[4] This guide provides a comprehensive comparison of viable alternative reagents and methodologies, offering field-proven insights to help you select the optimal synthetic strategy for your specific application. We will delve into the mechanistic nuances, compare performance based on experimental data, and provide actionable protocols.
The Benchmark: Understanding this compound
The primary application for this reagent is the palladium-catalyzed Suzuki-Miyaura cross-coupling, where it serves as the organoboron nucleophile to be coupled with an organic halide or pseudohalide.
Caption: Core application of the boronic acid in Suzuki-Miyaura coupling.
The utility of boronic acids stems from their general stability, low toxicity, and commercial availability.[6] However, the Lewis acidic boron center and the presence of hydroxyl groups can lead to challenges:
-
Stability: Heterocyclic boronic acids, particularly those of the pyridine series, can be susceptible to decomposition via protodeboronation, especially under basic reaction conditions or during prolonged storage.[4]
-
Purification: Their amphoteric nature can complicate isolation and purification, sometimes requiring specialized chromatographic techniques.[1]
-
Stoichiometry: Boronic acids can form cyclic trimeric anhydrides (boroxines), which can affect the precise stoichiometry of the reaction.[7]
These limitations have driven the development of more robust and user-friendly alternatives.
Category 1: Stabilized Boron Reagents
The most direct alternatives to boronic acids are other organoboron reagents where the reactive B(OH)₂ moiety is "masked" to enhance stability.
Boronate Esters (e.g., Pinacol Esters)
Boronic acid pinacol esters, such as This compound pinacol ester , are formed by reacting the boronic acid with pinacol. This modification significantly enhances the reagent's stability.[8][9]
Causality behind Improved Performance: The bulky pinacol group sterically shields the boron atom, making it less susceptible to premature hydrolysis and protodeboronation.[4] These esters are generally stable to chromatography, air, and moisture, allowing for easier handling and purification.[8] They participate in the Suzuki-Miyaura catalytic cycle after in-situ hydrolysis or via an alternative transmetalation pathway.[7]
Caption: Decision workflow for selecting an appropriate cross-coupling reagent.
Potassium Organotrifluoroborates (e.g., Potassium (6-(ethylthio)pyridin-3-yl)trifluoroborate)
Potassium trifluoroborate salts represent another class of exceptionally stable and user-friendly organoboron reagents.[10][11] They are typically crystalline solids that are indefinitely stable to air and moisture, overcoming many of the handling issues associated with boronic acids.[5][12]
Causality behind Improved Performance: The formation of the anionic tetra-coordinate boronate species [R-BF₃]⁻ renders the boron center less electrophilic and protects the C-B bond from protodeboronation.[11] They are highly compatible with a wide range of reaction conditions and can be used directly in coupling reactions, often requiring a base to facilitate the release of the reactive organoboron species for transmetalation.[10][12]
Comparative Performance Data
| Feature | This compound | ...pinacol ester | ...potassium trifluoroborate |
| Physical Form | Typically a powder | Crystalline solid or oil | Crystalline solid |
| Stability | Moderate; prone to dehydration and protodeboronation[4] | High; stable to air, moisture, and chromatography[8][9] | Very high; indefinitely stable to air and moisture[5][10] |
| Handling | Requires careful storage, often under inert atmosphere | Easy to handle and purify | Easy to handle, weigh, and store |
| Reactivity | High, but can be inconsistent due to boroxine formation[7] | Requires activation (hydrolysis); generally provides consistent results | Requires activation by a base; provides reliable reactivity[11] |
| Purification | Can be challenging due to amphoteric nature[1] | Generally straightforward | Straightforward |
| Byproducts | Boric acid | Pinacol, boric acid | KF, boric acid |
Category 2: Alternative Cross-Coupling Methodologies
When the Suzuki-Miyaura reaction is suboptimal, even with stabilized boron reagents, it is prudent to consider entirely different cross-coupling strategies.
Stille Coupling (Organostannanes)
This methodology couples an organotin reagent with an organic halide.
-
Advantages: Organostannanes are often tolerant of a wide variety of functional groups and are generally air- and moisture-stable. The reactions often do not require a base, which can be beneficial for sensitive substrates.[13]
-
Disadvantages: The primary drawback is the high toxicity of organotin reagents and their byproducts, which can be difficult to remove completely from the final product. This is a significant concern in pharmaceutical development.[13]
Negishi Coupling (Organozinc)
This reaction involves the coupling of an organozinc reagent with an organic halide.
-
Advantages: Organozinc reagents are highly reactive, often leading to faster reaction times and milder conditions compared to Suzuki couplings.[13]
-
Disadvantages: The high reactivity comes at the cost of stability. Organozinc reagents are typically sensitive to air and moisture, requiring stringent anhydrous and anaerobic techniques for their preparation and use.[13]
Experimental Protocols: A Practical Comparison
Here we provide representative, self-validating protocols for the Suzuki-Miyaura coupling of a model aryl bromide with the boronic acid and its pinacol ester alternative.
Protocol 1: Suzuki-Miyaura Coupling using this compound
Objective: To couple the boronic acid with 4-bromoanisole.
Materials:
-
This compound (1.2 equiv.)
-
4-Bromoanisole (1.0 equiv.)
-
Pd(PPh₃)₄ (0.03 equiv.)
-
2M Aqueous Sodium Carbonate (Na₂CO₃) (3.0 equiv.)
-
Toluene/Ethanol (3:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask, add 4-bromoanisole, this compound, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the toluene/ethanol solvent mixture via syringe, followed by the aqueous Na₂CO₃ solution.
-
Heat the reaction mixture to 85 °C with vigorous stirring for 12 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Self-Validation: The progress of the reaction can be monitored for the consumption of starting materials and the formation of the product. The purity of the final compound should be assessed by NMR and LC-MS to confirm identity and the absence of tin or zinc residues, which validates the choice of a boron-based method.
Protocol 2: Suzuki-Miyaura Coupling using this compound pinacol ester
Objective: To couple the more stable pinacol ester with 4-bromoanisole.
Materials:
-
This compound pinacol ester (1.2 equiv.)
-
4-Bromoanisole (1.0 equiv.)
-
PdCl₂(dppf)·CH₂Cl₂ (0.03 equiv.)
-
Potassium Phosphate (K₃PO₄) (2.5 equiv.)
-
1,4-Dioxane/Water (4:1 mixture)
Procedure:
-
To a microwave vial or sealed tube, add 4-bromoanisole, the pinacol ester, PdCl₂(dppf)·CH₂Cl₂, and K₃PO₄.
-
Evacuate and backfill the vessel with argon or nitrogen.
-
Add the degassed dioxane/water solvent mixture.
-
Seal the vessel and heat the reaction mixture to 100 °C for 4-8 hours.
-
Cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
Causality of Protocol Choices: The use of PdCl₂(dppf) is common for boronate esters as the dppf ligand is robust and effective. K₃PO₄ is a stronger base often used in these couplings to facilitate the formation of the active boronate species from the stable ester.
Conclusion and Senior Scientist Recommendations
The choice of reagent for introducing the (6-(ethylthio)pyridin-3-yl) moiety is a critical decision that impacts yield, purity, and process efficiency.
-
For rapid, cost-sensitive discovery chemistry: The traditional boronic acid may suffice, provided the potential for lower yields and purification challenges is acceptable.
-
For multi-step synthesis and scale-up operations: The boronic acid pinacol ester is highly recommended. Its superior stability, ease of handling, and consistent reactivity justify the potential increase in upfront cost by minimizing batch-to-batch variability and simplifying purification.
-
For challenging substrates or when seeking maximum stability: Potassium trifluoroborate salts are an excellent choice. Their crystalline nature and exceptional stability make them ideal for library synthesis and demanding applications.
-
When Suzuki-Miyaura fails: Before abandoning a synthetic route, consider a switch in methodology. Negishi coupling is a powerful alternative for high reactivity, while Stille coupling can offer broad functional group tolerance, though toxicity must be carefully managed.
Ultimately, the optimal reagent is application-dependent. By understanding the underlying chemical principles and comparative performance of these alternatives, researchers can make informed decisions, troubleshoot challenging couplings, and accelerate their research and development timelines.
References
- Benchchem. (n.d.). Alternative reagents to 2-Fluoropyridine-3-boronic acid for pyridine synthesis.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. DOI:10.1039/C3CS60197H.
- DergiPark. (n.d.). New Pyridinylboronic Acid and New Heterobiaryls via Cross-Coupling Reactions of Pyridinylboronic Acids with Heteroaryl Halides.
- Inno Pharmchem. (n.d.). Understanding the Chemical Properties and Applications of Boronic Acids.
- Inno Pharmchem. (n.d.). The Role of Pyridine Boronic Acid Pinacol Esters in Modern Pharmaceutical Synthesis.
- Fumagalli, G., et al. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. PubMed Central.
- Arkivoc. (n.d.). Recent progress in the synthesis of pyridinylboronic acids and esters.
- ResearchGate. (2005). Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline.
- Silva, V. L. M., et al. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central.
- Benchchem. (n.d.). Application Notes and Protocols: Synthesis of 6-Halo-Pyridin-3-yl Boronic Acids from 2,5-Dichloropyridine.
- Wikipedia. (n.d.). Boronic acid.
- Silva, V. L. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI.
- Molander, G. A., & Sandrock, D. L. (2008). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development.
- Kuwabara, T., et al. (2020). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. MDPI.
- Chemical Science (RSC Publishing). (n.d.). Boronic acid based dynamic click chemistry: recent advances and emergent applications.
- Berion, F., et al. (2021). Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI.
- Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube.
- Santa Cruz Biotechnology. (n.d.). 6-(Methylthio)pyridine-3-boronic acid pinacol ester.
- Molander, G. A., & Sandrock, D. L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. NIH.
- Sigma-Aldrich. (n.d.). Potassium Trifluoroborate Salts.
- Vantourout, J. C., et al. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH.
- Le, C. M., et al. (2022). Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums. PMC - NIH.
- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed.
- ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples. YouTube.
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A Senior Application Scientist's Guide to C-C Cross-Coupling for Pyridyl Derivatives: A Yield-Based Comparison of Suzuki, Stille, and Negishi Reactions
For researchers and professionals in drug development, the pyridine ring is a cornerstone of molecular design. Its presence in numerous blockbuster drugs highlights its importance.[1] However, the synthesis and functionalization of pyridyl derivatives via C-C bond formation are not always straightforward. The electron-deficient nature of the ring and the coordinating ability of the nitrogen atom present unique challenges, particularly for transition-metal-catalyzed cross-coupling reactions.[2][3]
This guide provides an in-depth comparison of three workhorse methodologies—the Suzuki-Miyaura, Stille, and Negishi couplings—as applied to pyridyl substrates. We will move beyond simple procedural descriptions to analyze the causality behind experimental choices, offering a field-proven perspective on how to select the optimal reaction for a given synthetic challenge, with a focus on maximizing yield.
The Core Challenge: The "2-Pyridyl Problem"
The primary difficulty in coupling reactions involving the pyridine nucleus, especially at the 2-position, is often termed the "2-Pyridyl Problem".[2][4] This arises from two main factors:
-
Instability of Organometallic Reagents: 2-Pyridyl organometallics are notoriously unstable.[5] 2-Pyridylboronic acids, the key nucleophiles in Suzuki couplings, are particularly prone to rapid protodeboronation, significantly diminishing the concentration of the active coupling partner and leading to low yields.[1][2]
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium catalyst. This coordination can lead to catalyst deactivation or the formation of off-cycle, inactive complexes, thereby slowing down or halting the catalytic cycle and reducing product yield.[6]
Overcoming these intrinsic challenges is the central theme in the development of effective coupling strategies for this important class of heterocycles.
Suzuki-Miyaura Coupling: The Green Standard
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the generally low toxicity, environmental benignity, and commercial availability of its organoboron reagents.[7][8]
Mechanistic Considerations & Modern Solutions
While couplings at the 3- and 4-positions of the pyridine ring are relatively straightforward, the instability of 2-pyridylboronic acid has historically limited its application.[6] Modern advancements have largely solved this issue through the development of stabilized boron reagents that participate in a "slow-release" of the boronic acid in situ.[4] This strategy ensures that the concentration of the unstable boronic acid remains low at any given time, favoring productive cross-coupling over decomposition.
Key innovations include:
-
MIDA (N-methyliminodiacetic acid) boronates: These air-stable, crystalline solids slowly hydrolyze under reaction conditions to release the active boronic acid.[4]
-
N-Phenyldiethanolamine esters: Similar to MIDA boronates, these provide enhanced stability and facilitate a controlled release of the nucleophile.[6]
-
Pyridyl Sulfinates: As an alternative to boronates, pyridyl sulfinates have emerged as exceptionally effective nucleophilic partners, demonstrating broad scope and high efficiency where traditional Suzuki methods fail.[1]
Yield Comparison for Suzuki-Miyaura Coupling
The choice of coupling partners and the position of substitution significantly impact reaction yields.
| Electrophile | Nucleophile | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 2-Chloropyridine | Arylboronic Acid | Pd(OAc)₂ / PtBu₃·HBF₄ | K₂CO₃ | Toluene | ~60-90% | [5] |
| 5-Bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85% | [8] |
| 3-Aminobromobenzene | 3-Pyridylboronic Acid | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | 88% | [9] |
| Aryl Chloride | 2-Pyridyl MIDA boronate | Pd₂(dba)₃ / L1 | K₃PO₄ | Dioxane/IPA | ~70-94% | [4] |
| 3-Pyridyl Triflate | Alkenyl Pinacol Boronate | Pd(PPh₃)₄ | K₃PO₄ | Dioxane | ~75-95% | [10] |
| L1 = 2-(2′,6′-dimethoxybiphenyl)dicyclohexylphosphine |
Representative Experimental Protocol: Suzuki Coupling with a MIDA Boronate
This protocol is adapted from the general method for coupling challenging aryl chlorides with 2-pyridyl MIDA boronate.[4]
-
Reaction Setup: To a flame-dried vial, add the aryl chloride (1.0 equiv.), 2-pyridyl MIDA boronate (1.5 equiv.), K₃PO₄ (3.0 equiv.), Pd₂(dba)₃ (0.05 equiv.), and the phosphine ligand (0.12 equiv.).
-
Solvent Addition: Evacuate and backfill the vial with argon three times. Add degassed 1,4-dioxane and isopropyl alcohol (ratio dependent on substrate, often 1:1 or 2:1).
-
Reaction: Seal the vial and heat the mixture at 80 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Causality Note: The use of a bulky, electron-rich phosphine ligand is crucial for promoting the reductive elimination step and preventing catalyst decomposition. The mixed solvent system (dioxane/IPA) and specific base (K₃PO₄) are optimized to balance the slow hydrolysis of the MIDA boronate with efficient catalytic turnover.[4]
Stille Coupling: The High-Reactivity Option
When Suzuki couplings falter, the Stille reaction often provides a robust alternative. Its high reactivity can overcome some of the challenges posed by difficult substrates.[7]
Mechanistic Considerations & Practical Trade-offs
The Stille coupling utilizes organostannanes (organotin compounds) as the nucleophilic partner.[11] These reagents are generally stable to air and moisture and tolerate a vast array of functional groups, making them highly versatile.[12][13]
The primary and most significant drawback is the high toxicity of organotin reagents and their byproducts.[7][14] This poses considerable safety and environmental concerns, requiring careful handling and stringent purification methods to remove tin residues from the final product, which is a critical consideration in pharmaceutical development. Reactions can also require elevated temperatures for extended periods.[14]
Yield Comparison for Stille Coupling
| Electrophile | Nucleophile | Catalyst | Solvent | Temperature | Yield (%) | Reference |
| 2-Bromopyridine | 2-(Tributylstannyl)pyridine | Pd(PPh₃)₄ | Toluene | Reflux | ~60-80% | [14][15] |
| 6-Bromo-2,2'-bipyridine | 6-(Tributylstannyl)-2,2'-bipyridine | Pd(PPh₃)₄ | DMF | 100 °C | 84% | [15] |
| 2-Chloropyridine | Arylstannane | Pd₂(dba)₃ / P(o-tol)₃ | Dioxane | 100 °C | High | [11] |
Representative Experimental Protocol: Stille Coupling for Bipyridine Synthesis
This protocol is a general representation for the synthesis of functionalized bipyridines.[15]
-
Reaction Setup: In a Schlenk flask under an argon atmosphere, dissolve the halopyridine (1.0 equiv.) and the pyridylstannane (1.1 equiv.) in anhydrous toluene or DMF.
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.03 - 0.05 equiv.) to the solution.
-
Reaction: Heat the mixture to reflux (80-110 °C) for 16-48 hours. Monitor the reaction's progress by GC-MS or LC-MS.
-
Workup: After cooling, dilute the reaction mixture with an appropriate solvent like diethyl ether. To remove tin byproducts, wash the solution with aqueous KF (which precipitates tributyltin fluoride) and filter through a pad of Celite.
-
Purification: Wash the filtrate with water and brine, dry over MgSO₄, and concentrate. Purify the residue via column chromatography.
Causality Note: The choice of an aprotic polar solvent like DMF can sometimes accelerate the reaction compared to toluene. The aqueous KF wash is a critical step for removing the toxic tin byproducts, a non-negotiable requirement for any synthesis targeting biologically active molecules.[7]
Negishi Coupling: The High-Performance Contender
The Negishi coupling is often considered the most powerful of the three for constructing challenging C-C bonds, offering high yields, remarkably mild reaction conditions, and exceptional functional group tolerance.[7][14]
Mechanistic Considerations & Handling Requirements
This reaction employs organozinc reagents, which are highly reactive transmetalating agents.[16] This high reactivity allows for couplings that are often difficult or impossible with other methods and can proceed at room temperature, preserving sensitive functional groups.[14]
The main challenge lies in the preparation and handling of the organozinc reagents. They are typically pyrophoric and highly sensitive to air and moisture, necessitating strict anhydrous and anaerobic (Schlenk line or glovebox) techniques.[7] While this may seem daunting, the protocols are well-established and highly reliable in experienced hands.
Yield Comparison for Negishi Coupling
| Electrophile | Nucleophile | Catalyst | Solvent | Temperature | Yield (%) | Reference |
| 2-Bromopyridine | 5-Methyl-2-pyridylzinc chloride | Pd(PPh₃)₄ | THF | 0 °C to RT | 85% | [14] |
| 2-Bromopyridine | 2-Pyridylzinc bromide | Pd/Al₂O₃ | Dioxane | MW, 150 °C | 95% | [6] |
| 2-Chloromethylpyridine | Aryl Halide (via zinc reagent) | Pd-PEPPSI-IPr | THF | RT | 78% | [16] |
| Highly functionalized Pyridine | Functionalized Quinazoline-zinc | Pd / Walphos ligand | THF | RT | High | [17] |
Representative Experimental Protocol: Negishi Coupling via Lithiation-Transmetalation
This two-step protocol is based on a standard procedure for preparing and using a pyridylzinc reagent.[14]
Part A: Preparation of 2-Pyridylzinc Chloride
-
Setup: Under an argon atmosphere, add anhydrous THF to a flame-dried, two-necked round-bottom flask and cool to -78 °C.
-
Lithiation: Slowly add n-BuLi (1.0 equiv.) to the THF. Then, add 2-bromopyridine (1.0 equiv.) dropwise. Stir the mixture at -78 °C for 30 minutes.
-
Transmetalation: In a separate flask, dissolve anhydrous ZnCl₂ (1.1 equiv.) in THF and add this solution via cannula to the 2-lithiopyridine solution at -78 °C. Allow the mixture to warm slowly to room temperature and stir for 1 hour. This solution of 2-pyridylzinc chloride is used directly in the next step.
Part B: Coupling Reaction
-
Setup: In a separate flask under argon, dissolve the coupling partner (e.g., another halopyridine, 0.9 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) in THF.
-
Coupling: Transfer the freshly prepared 2-pyridylzinc chloride solution from Part A into the second flask via cannula at room temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 2-12 hours until the starting material is consumed.
-
Workup & Purification: Quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate. Purify by column chromatography.
Causality Note: The initial lithiation at low temperature (-78 °C) is critical to prevent side reactions. The subsequent transmetalation with ZnCl₂ forms the more stable and less basic organozinc reagent, which is key to the high functional group tolerance of the Negishi coupling.[16]
Visualizing the Catalytic Cycles
The fundamental steps of oxidative addition, transmetalation, and reductive elimination are common to all three reactions, with the key difference lying in the nature of the organometallic nucleophile (R²-M).
Caption: Generalized catalytic cycles for Suzuki, Stille, and Negishi couplings.
Head-to-Head Comparison and Selection Strategy
| Feature | Suzuki-Miyaura Coupling | Stille Coupling | Negishi Coupling |
| Organometallic Reagent | Organoboron (R-B(OR)₂) | Organostannane (R-SnR₃) | Organozinc (R-ZnX) |
| Key Advantages | Low toxicity, air/moisture stable reagents, large commercial availability.[7][8] | High reactivity, excellent functional group tolerance, succeeds where others fail.[7][12] | Excellent yields, very mild conditions, fastest reaction rates, best functional group tolerance.[7][14] |
| Key Disadvantages | Instability of 2-pyridylboronic acids (requires stabilized reagents), sometimes lower reactivity.[1][2] | High toxicity of tin reagents and byproducts , harsh conditions may be needed.[7][14] | Air/moisture sensitive reagents require strict anaerobic handling (Schlenk/glovebox).[7] |
| Typical Yields | Good to Excellent (with modern reagents).[4][8] | Moderate to Excellent.[15] | Excellent.[14][17] |
| Best For... | Large-scale synthesis, process chemistry, situations where low toxicity is paramount. | Difficult couplings with sterically hindered or electron-rich partners. | Complex molecule synthesis with sensitive functional groups, when highest yields and mildest conditions are required. |
How to Choose:
-
Start with Suzuki: For most applications, especially those involving 3- or 4-pyridyl derivatives, the Suzuki coupling is the logical starting point due to its operational simplicity and favorable safety profile. For 2-pyridyl couplings, begin with a stabilized reagent like a MIDA boronate.
-
Escalate to Stille with Caution: If a Suzuki coupling provides intractable low yields, and you have the facilities to handle toxic reagents and perform rigorous purification, the Stille coupling is a powerful option. It is particularly useful for preparing symmetrical bipyridines via homocoupling or for stubborn cross-coupling reactions.
-
Employ Negishi for Ultimate Performance: When synthesizing highly complex, multi-functionalized molecules (like advanced drug candidates) where preserving sensitive groups and achieving the highest possible yield is critical, the Negishi coupling is often the superior choice. The investment in anaerobic handling techniques pays off with unparalleled performance.
Conclusion
The synthesis of functionalized pyridyl derivatives remains a vital endeavor in modern chemistry. While the inherent properties of the pyridine ring present challenges, the continued evolution of Suzuki, Stille, and Negishi coupling reactions has provided a formidable toolkit for the synthetic chemist. The choice is not about which reaction is "best" in an absolute sense, but which is most appropriate for the specific substrate, scale, and synthetic goal. By understanding the underlying mechanics and practical trade-offs of each method, researchers can navigate these choices effectively, enabling the efficient and high-yielding synthesis of the next generation of pyridyl-containing materials and medicines.
References
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (2020).
- Pyridine C(sp2)
- A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. (2005). Journal of the American Chemical Society.
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A Pyridine–Pyridine Cross‐Coupling Reaction via Dearomatized Radical Intermediates. (2022). Angewandte Chemie International Edition. [Link]
- A Comparative Guide to Suzuki-Miyaura, Stille, and Negishi Couplings for Bipyridine Synthesis. (2025). BenchChem.
- A General Solution for the 2-Pyridyl Problem. (2012).
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Molecules.
- Functionalized 2,2'-Bipyridines and 2,2':6',2''-Terpyridines via Stille-Type Cross-Coupling Procedures. (2002). The Journal of Organic Chemistry.
- Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. (2017).
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Atroposelective Negishi Coupling Optimization Guided by Multivariate Linear Regression Analysis: Asymmetric Synthesis of KRAS G12C Covalent Inhibitor GDC-6036. (2022). Journal of the American Chemical Society. [Link]
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2001). The Journal of Organic Chemistry.
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Suzuki-Miyaura Cross-Coupling of 3-Pyridyl Triflates with Alk-1-enyl-2-pinacol Boronates. (2000). Organic Letters. [Link]
- Recent Progress on the Synthesis of Bipyridine Deriv
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5-Methyl-2,2'-Bipyridine. (2002). Organic Syntheses. [Link]
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Stille reaction. Wikipedia. [Link]
- Stille Coupling. (2023). Chemistry LibreTexts.
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A Comparative Spectroscopic Guide to (6-(Ethylthio)pyridin-3-yl)boronic acid and Its Pinacol Ester
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, pyridinylboronic acids are indispensable building blocks. Their utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allows for the efficient construction of complex molecular architectures.[1][2][3] Among these, (6-(Ethylthio)pyridin-3-yl)boronic acid is a key intermediate. For subsequent reactions, storage, and purification, it is often converted to its more stable pinacol ester derivative, 2-(6-(ethylthio)pyridin-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
The successful synthesis and application of these compounds hinge on rigorous quality control and unambiguous structural confirmation. A frequent challenge for researchers is distinguishing the free boronic acid from its pinacol ester, as well as monitoring the conversion from one to the other. This guide provides an in-depth, side-by-side spectroscopic comparison, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a definitive analytical toolkit for scientists.
Molecular Structures at a Glance
The fundamental difference between the two molecules lies at the boron center. The boronic acid features two hydroxyl (-OH) groups, which are prone to dehydration and can form cyclic trimers known as boroxines.[4][5] In contrast, the pinacol ester incorporates the boron atom into a five-membered dioxaborolane ring, a transformation that enhances stability and improves solubility in organic solvents.
-
Compound A: this compound
-
Compound B: 2-(6-(ethylthio)pyridin-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol Ester)
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of these compounds. By analyzing the ¹H, ¹³C, and ¹¹B nuclei, we can map the molecular framework and pinpoint the exact environment of the boron atom.
Experimental Protocol: NMR Sample Preparation
A standardized approach is crucial for reproducible results.
-
Accurately weigh 5-10 mg of the analyte.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Boronic acids often have better solubility in DMSO-d₆, while pinacol esters are typically soluble in CDCl₃.[6]
-
Add a trace amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Acquire spectra on a 400 MHz (or higher) spectrometer for optimal resolution.[7][8]
Caption: General workflow for NMR sample preparation and analysis.
¹H NMR: The Proton Environment
¹H NMR provides the most immediate and visually distinct evidence for differentiating the acid and its ester. The key is observing the protons on the boronic acid group versus those on the pinacol moiety.
| Assignment | This compound (A) | Pinacol Ester (B) | Rationale for Difference |
| B(OH)₂ | ~5.0-8.0 ppm (broad singlet, 2H) | Absent | The two acidic protons of the boronic acid are exchangeable and appear as a broad signal, which is absent upon esterification. |
| Pinacol -CH₃ | Absent | ~1.35 ppm (singlet, 12H) | The four equivalent methyl groups of the pinacol moiety produce a characteristically strong singlet, a definitive marker for the ester.[7][9] |
| Pyridine H-2 | ~8.8 ppm (d) | ~8.8 ppm (d) | Minimal change expected in the aromatic region. |
| Pyridine H-4 | ~8.1 ppm (dd) | ~8.1 ppm (dd) | Minimal change expected in the aromatic region. |
| Pyridine H-5 | ~7.2 ppm (d) | ~7.2 ppm (d) | Minimal change expected in the aromatic region. |
| -S-CH₂-CH₃ | ~3.1 ppm (q) | ~3.1 ppm (q) | The electronic environment of the ethylthio group is largely unaffected. |
| -S-CH₂-CH₃ | ~1.4 ppm (t) | ~1.4 ppm (t) | The electronic environment of the ethylthio group is largely unaffected. |
Analysis: The diagnostic power of ¹H NMR is clear. The disappearance of the broad, solvent-dependent -B(OH)₂ signal and the concurrent appearance of a sharp, integrating-to-12H singlet around 1.35 ppm provides incontrovertible proof of the formation of the pinacol ester.
¹³C NMR: The Carbon Skeleton
While less dramatic than ¹H NMR, the ¹³C spectrum provides confirmatory evidence by revealing the additional carbon signals from the pinacol group.
| Assignment | This compound (A) | Pinacol Ester (B) | Rationale for Difference |
| Pinacol C(CH₃)₂ | Absent | ~84 ppm | The two equivalent quaternary carbons of the pinacol group.[9][10] |
| Pinacol C(CH₃)₂ | Absent | ~25 ppm | The four equivalent methyl carbons of the pinacol group.[9][10] |
| Pyridine C-B | ~130 ppm (broad) | ~130 ppm (broad) | The carbon directly attached to the boron atom. Its signal is often broad due to quadrupolar relaxation of the ¹¹B nucleus.[10] |
| Other Aromatic C | ~120-155 ppm | ~120-155 ppm | Minimal shifts are expected for the other pyridine carbons. |
| -S-CH₂-CH₃ | ~26 ppm | ~26 ppm | Little to no change expected. |
| -S-CH₂-CH₃ | ~15 ppm | ~15 ppm | Little to no change expected. |
Analysis: The presence of two new signals in the aliphatic region of the spectrum for the pinacol ester—one around 84 ppm for the quaternary carbons and another around 25 ppm for the methyl carbons—confirms its structure.
¹¹B NMR: A Direct Look at Boron
¹¹B NMR is a highly specific technique that directly probes the chemical environment of the boron nucleus, offering definitive evidence of its coordination state.
| Compound | Expected Chemical Shift (δ) | Rationale |
| Boronic Acid (A) | ~28-33 ppm (broad) | This range is characteristic of a trigonal planar (sp²) boronic acid. The peak is often broad.[10][11] |
| Pinacol Ester (B) | ~30-35 ppm (sharper) | This region is typical for a trigonal planar boronate ester. The peak is generally sharper than the corresponding acid due to a more symmetric electronic environment.[10][11] |
Analysis: While the chemical shifts are in a similar region, ¹¹B NMR is invaluable. It confirms the presence of a three-coordinate boron species in both compounds. The subtle shift and change in peak width upon esterification can be used to monitor the reaction's progress.
Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying functional groups by their characteristic vibrational frequencies. The most prominent difference between the boronic acid and its ester is the presence or absence of the hydroxyl group.
Experimental Protocol: ATR-IR Analysis
Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.
-
Ensure the ATR crystal (typically diamond) is clean by wiping it with isopropanol.
-
Record a background spectrum of the empty crystal.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Record the sample spectrum.
Caption: A simplified workflow for acquiring an ATR-IR spectrum.
Comparative IR Data
| Vibrational Mode | Boronic Acid (A) (cm⁻¹) | Pinacol Ester (B) (cm⁻¹) | Rationale for Difference |
| O-H Stretch | ~3200-3500 (strong, broad) | Absent | This is the most definitive signal. The broad absorption is due to hydrogen bonding of the B(OH)₂ groups. Its complete absence is a key indicator of ester formation.[12] |
| B-O Stretch | ~1350 (strong) | ~1370 (strong) | The B-O stretch is present in both, but often stronger and slightly shifted in the dioxaborolane ring of the ester.[13] |
| C-O Stretch | Weak/Absent | ~1145 (strong) | A strong C-O stretching vibration from the pinacol backbone appears in the ester.[7][14] |
| Aromatic C-H Stretch | ~3000-3100 | ~3000-3100 | Present in both compounds. |
| Aliphatic C-H Stretch | ~2850-2980 | ~2850-2980 | Present in both, but stronger in the ester due to the 12 methyl protons of the pinacol group. |
| Aromatic C=C/C=N | ~1400-1600 | ~1400-1600 | Characteristic pyridine ring vibrations present in both spectra. |
Analysis: The IR spectrum provides a rapid and clear-cut method for differentiation. The presence of a very broad and strong absorption band above 3200 cm⁻¹ is a hallmark of the boronic acid. Its absence in the pinacol ester spectrum is a reliable confirmation of a successful reaction.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compounds, offering the ultimate confirmation of their elemental composition.
Experimental Protocol: ESI-MS Analysis
Electrospray Ionization (ESI) is a soft ionization technique suitable for these moderately polar molecules, often coupled with liquid chromatography (LC-MS).
-
Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infuse the solution directly into the ESI source or inject it into an LC system.
-
Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
Caption: Standard workflow for Electrospray Ionization Mass Spectrometry.
Comparative MS Data
| Parameter | This compound (A) | Pinacol Ester (B) |
| Molecular Formula | C₇H₁₀BNO₂S | C₁₃H₂₀BNO₂S |
| Monoisotopic Mass | 183.05 g/mol | 265.13 g/mol |
| Expected Ion [M+H]⁺ | m/z 184.06 | m/z 266.14 |
| Potential Adducts | May show ions corresponding to the boroxine trimer (dehydrated cyclic trimer).[4] | Generally gives a clean spectrum with the molecular ion. |
Analysis: The mass difference between the two compounds is 82.08 amu, corresponding to the addition of a C₆H₁₀ fragment (pinacol minus two hydrogens). Observing the [M+H]⁺ ion at m/z 184.06 for the starting material and m/z 266.14 for the product provides unambiguous confirmation of the transformation. This technique is quantitative and highly sensitive, making it ideal for checking reaction completion and sample purity.
Summary of Key Spectroscopic Differentiators
| Technique | Key Feature for Boronic Acid (A) | Key Feature for Pinacol Ester (B) |
| ¹H NMR | Broad singlet for B(OH)₂ protons. | Sharp singlet at ~1.35 ppm (12H) for pinacol methyls; absence of B(OH)₂ signal. |
| ¹³C NMR | Absence of signals between 20-90 ppm. | Two characteristic signals at ~84 ppm and ~25 ppm for pinacol carbons. |
| ¹¹B NMR | Broad signal around δ ~28-33 ppm. | Sharper signal around δ ~30-35 ppm. |
| IR Spec. | Strong, very broad O-H stretch (~3200-3500 cm⁻¹). | Complete absence of the broad O-H stretch; strong C-O stretch at ~1145 cm⁻¹. |
| MS | [M+H]⁺ ion at m/z 184.06. | [M+H]⁺ ion at m/z 266.14 (a +82.08 amu shift). |
Conclusion for the Practicing Scientist
The conversion of this compound to its pinacol ester is a critical step in many synthetic routes. While each spectroscopic technique provides valuable information, a multi-faceted approach ensures the most reliable and comprehensive characterization.
For rapid confirmation of reaction completion on the bench, IR spectroscopy offers the quickest check due to the dramatic change in the O-H stretching region. For unambiguous structural proof and purity assessment, ¹H NMR is the gold standard, with the appearance of the 12-proton pinacol singlet being a definitive marker. Finally, Mass Spectrometry provides the ultimate confirmation of the molecular formula and is indispensable for detecting trace impurities. By leveraging these techniques in concert, researchers can proceed with confidence in the identity and quality of their materials, ensuring the robustness and reproducibility of their synthetic endeavors.
References
- Direct Stereospecific Amination of Alkyl and Aryl Pinacol Boronates. AWS.
- (6-(Ethylthio)-2-fluoropyridin-3-yl)boronic acid. PubChem.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
-
Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., & Larsen, R. D. (2005). Synthesis of 3-pyridylboronic acid and its pinacol ester. Application of 3-pyridylboronic acid in Suzuki coupling to prepare 3-pyridin-3-ylquinoline. Organic Syntheses, 81, 89. Available at: [Link]
-
Pinto, M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(15), 4432. Available at: [Link]
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Request PDF: Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. ResearchGate. Available at: [Link]
- Pulsed Magnetic Resonance to Signal-Enhance Metabolites within Seconds by utilizing para-Hydrogen. MPG.PuRe.
-
Pyridine-2-boronic acid, pinacol ester. PubChem. Available at: [Link]
- Supplementary Information: Heterocyclic Boronic Acids Display Sialic Acids Selective Binding under Hypoxic Tumor Relevant Acidic Environment. The Royal Society of Chemistry.
- Comparison using 13C nmr spectroscopy. Unknown Source.
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Boronic acid, ethyl-. NIST WebBook. Available at: [Link]
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3-Pyridinylboronic acid. PubChem. Available at: [Link]
- Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc.
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Request PDF: NMR, FT-IR, Raman and UV-Vis spectroscopic investigation and DFT study of 6-Bromo-3-Pyridinyl Boronic Acid. ResearchGate. Available at: [Link]
-
(6-(p-Tolyloxy)pyridin-3-yl)boronic acid. PubChem. Available at: [Link]
-
Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. Available at: [Link]
- Table of Characteristic IR Absorptions. Unknown Source.
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Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 6(18), 7393-7399. Available at: [Link]
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¹H NMR spectra of (a) boronic acid end-functionalized poly(ethylene...). ResearchGate. Available at: [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. Available at: [Link]
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Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. Available at: [Link]
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X-Pulse | Spectra - Magnetic Resonance. Oxford Instruments. Available at: [Link]
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FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). ResearchGate. Available at: [Link]
- Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. The Royal Society of Chemistry.
- Supporting Information 22-01-15. The Royal Society of Chemistry.
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Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Reddit. Available at: [Link]
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Cyclohexylboronic acid pinacol ester - Optional[ATR-IR] - Spectrum. SpectraBase. Available at: [Link]
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The Ligand's Crucible: A Comparative Performance Analysis for the Suzuki-Miyaura Coupling of (6-(Ethylthio)pyridin-3-yl)boronic acid
In the intricate world of palladium-catalyzed cross-coupling, the choice of ligand is not merely a detail; it is the cornerstone of success. This is particularly true when navigating the complexities of heteroaromatic substrates, which often present unique challenges in reactivity and stability. This guide provides a comprehensive performance benchmark of several prominent palladium ligands in the Suzuki-Miyaura coupling of (6-(Ethylthio)pyridin-3-yl)boronic acid, a key building block in pharmaceutical and agrochemical research. Our objective is to furnish researchers, scientists, and drug development professionals with actionable data and insights to optimize their synthetic strategies.
The Crucial Role of the Ligand in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, forges carbon-carbon bonds with remarkable efficiency.[1][2] The catalytic cycle, elegantly simple in its schematic representation, is a delicate dance of oxidative addition, transmetalation, and reductive elimination orchestrated by a palladium catalyst.[3][4] The ligand, bound to the palladium center, is the director of this dance. It profoundly influences the catalyst's stability, reactivity, and selectivity by modulating the steric and electronic environment of the metal.[5]
Bulky, electron-rich phosphine ligands, for instance, are known to facilitate the often rate-limiting oxidative addition step and promote the final reductive elimination.[5][6][7] The choice of ligand can mean the difference between a high-yielding, clean reaction and a sluggish, low-conversion mixture plagued by side products like homocoupling and protodeboronation.[8]
Understanding the Substrate: this compound
The subject of our investigation, this compound, presents a typical yet illustrative challenge for cross-coupling reactions. As a heteroaromatic boronic acid, the pyridine nitrogen can potentially coordinate to the palladium center, influencing the catalytic cycle in unpredictable ways. Furthermore, the sulfur-containing ethylthio group adds another layer of complexity due to the potential for catalyst poisoning. Selecting a ligand that can effectively shield the palladium center and promote the desired catalytic turnover is therefore paramount.
Experimental Design: A Head-to-Head Comparison
To provide a clear and objective comparison, we designed a standardized Suzuki-Miyaura coupling experiment. This compound was coupled with 4-bromoanisole, a common and moderately activated aryl halide. A selection of commercially available and widely used palladium ligands from different classes was chosen for this benchmark.
The following experimental workflow was employed for each ligand tested:
Caption: Standardized experimental workflow for benchmarking palladium ligands.
Detailed Experimental Protocol:
An oven-dried, 25 mL Schlenk tube was charged with this compound (236 mg, 1.2 mmol), 4-bromoanisole (187 mg, 1.0 mmol), potassium carbonate (276 mg, 2.0 mmol), and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 9.2 mg, 0.01 mmol). The appropriate ligand (0.022 mmol) was then added. The tube was evacuated and backfilled with argon three times. A degassed mixture of 1,4-dioxane (10 mL) and water (1 mL) was added via syringe. The reaction mixture was heated to 80 °C and stirred for the specified time. Reaction progress was monitored by Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[9] Upon completion, the reaction was cooled to room temperature and quenched with water (10 mL). The aqueous layer was extracted with ethyl acetate (3 x 15 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel to afford the desired product.
Performance Data: A Comparative Analysis
The performance of each ligand was evaluated based on reaction time and isolated yield of the coupled product, 2-(ethylthio)-5-(4-methoxyphenyl)pyridine.
| Ligand | Class | Structure | Reaction Time (h) | Isolated Yield (%) | Key Observations |
| Triphenylphosphine (PPh₃) | Monodentate Phosphine | P(Ph)₃ | 12 | 45 | Sluggish reaction with significant starting material remaining. Some homocoupling of the boronic acid was observed. |
| SPhos | Buchwald Ligand (Biaryl Phosphine) | 2 | 92 | Rapid conversion with a clean reaction profile. Highly effective for this heteroaromatic coupling.[10] | |
| XPhos | Buchwald Ligand (Biaryl Phosphine) | 2 | 95 | Excellent performance, slightly higher yield than SPhos under these conditions. Demonstrates the power of bulky, electron-rich biaryl phosphines.[11] | |
| dppf | Ferrocene-based Diphosphine | 6 | 78 | Moderate reactivity. A reliable ligand, but less efficient than the Buchwald-type ligands for this specific transformation. | |
| IPr | N-Heterocyclic Carbene (NHC) | 3 | 88 | Good reactivity and clean conversion. NHC ligands represent a strong alternative to phosphines, particularly for challenging substrates.[12] |
Discussion: Interpreting the Results
The data clearly illustrates the profound impact of ligand choice on the outcome of the Suzuki-Miyaura coupling of this compound.
-
The Baseline: Triphenylphosphine (PPh₃) As a relatively small and less electron-donating ligand, PPh₃ struggled with this transformation. The low yield and sluggish reaction rate suggest that the oxidative addition of 4-bromoanisole to the Pd(0) center is slow. Furthermore, the formation of homocoupling byproducts indicates that the desired cross-coupling pathway is not overwhelmingly favored.
-
The High Performers: SPhos and XPhos The Buchwald ligands, SPhos and XPhos, delivered exceptional results.[11] Their significant steric bulk and electron-rich nature are key to their success. The bulky biaryl backbone promotes the formation of a monoligated Pd(0) species, which is highly reactive in the oxidative addition step.[6] This steric hindrance also facilitates the final reductive elimination to release the product and regenerate the active catalyst.[7] The high yields and clean reaction profiles underscore their status as premier ligands for challenging Suzuki-Miyaura couplings, including those involving heteroaromatic partners.[10][13]
-
The Reliable Workhorse: dppf 1,1'-Bis(diphenylphosphino)ferrocene (dppf) provided a respectable yield, albeit with a longer reaction time compared to the Buchwald ligands. The bidentate nature and specific bite angle of dppf create a stable catalytic complex. While highly effective in many contexts, for this particular substrate, it appears less efficient at promoting the key catalytic steps compared to the more sterically demanding and electron-rich SPhos and XPhos.
-
The Powerful Alternative: IPr The N-heterocyclic carbene (NHC) ligand, IPr, demonstrated excellent performance. NHCs are strong sigma-donors and form very stable bonds with palladium. This stability can prevent catalyst decomposition, leading to high turnover numbers. The bulky imidazolium-based structure effectively promotes the catalytic cycle, making NHC-ligated palladium complexes a powerful tool for coupling heteroaromatic substrates.[12]
The Suzuki-Miyaura Catalytic Cycle
The efficiency of the ligands tested can be understood by examining their influence on the key steps of the catalytic cycle.
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Bulky, electron-donating ligands like SPhos and XPhos accelerate the oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination of the biaryl product.[6]
Conclusion and Recommendations
For the Suzuki-Miyaura coupling of this compound with 4-bromoanisole, the Buchwald-type biaryl phosphine ligands, specifically XPhos and SPhos , are the top performers, delivering high yields in short reaction times. N-heterocyclic carbene ligands such as IPr also offer an excellent and robust alternative.
While classic ligands like PPh₃ may be suitable for simpler couplings, they are ill-suited for this more challenging heteroaromatic substrate. The choice of ligand is a critical parameter that must be carefully considered and optimized for each specific transformation. The experimental data presented in this guide provides a clear and actionable starting point for researchers working with this compound and related heteroaromatic building blocks, enabling more efficient and successful synthetic outcomes.
References
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Bardera, S. L., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available at: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
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Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]
- Walker, S. D., et al. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions.
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]
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Nolan, S. P., et al. (2006). Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. Chemistry. Available at: [Link]
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Merck Millipore. Buchwald Phosphine Ligands. Available at: [Link]
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Singh, G., et al. (2025). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. PMC. Available at: [Link]
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Wikipedia. Suzuki reaction. Available at: [Link]
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
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Navarro, O., et al. (2006). Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. Chemistry. Available at: [Link]
- Carrow, B. P., & Hartwig, J. F. (2011). A Practical Synthesis of (2-((Dicyclohexylphosphino)biphenyl)palladium(II) Precatalysts and Their Application in the Suzuki-Miyaura Reaction. Journal of the American Chemical Society.
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- Billingsley, K. L., & Buchwald, S. L. (2008). Highly efficient Suzuki-Miyaura coupling of 2-pyridyl electrophiles. Journal of the American Chemical Society.
- Surry, D. S., & Buchwald, S. L. (2011).
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- Ghaffari, B., et al. (2019).
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- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Christmann, U., & Vilar, R. (2005). Monoligated palladium species as catalysts in cross-coupling reactions.
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- Fortman, G. C., & Nolan, S. P. (2011). N-heterocyclic carbene (NHC) ligands and their palladium complexes for cross-coupling reactions. Chemical Society Reviews.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
- Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research.
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(6-(Ethylthio)pyridin-3-yl)boronic Acid: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the successful discovery of novel therapeutics. Pyridinylboronic acids, a cornerstone of modern medicinal chemistry, offer a versatile platform for the synthesis of complex molecules, largely through their utility in Suzuki-Miyaura cross-coupling reactions. This guide provides an in-depth review of patents citing the use of the structural class of (6-substituted-pyridin-3-yl)boronic acids, with a specific focus on the implications of an ethylthio substitution. While no patents explicitly cite the use of (6-(Ethylthio)pyridin-3-yl)boronic acid, this guide will draw upon patent literature for structurally similar compounds and the broader scientific literature to provide a comprehensive comparison and experimental insights.
The Strategic Importance of the (6-Substituted-Pyridin-3-yl)boronic Acid Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Its nitrogen atom can act as a hydrogen bond acceptor and imparts favorable physicochemical properties. The boronic acid functional group, in turn, is a versatile handle for carbon-carbon bond formation, most notably in the palladium-catalyzed Suzuki-Miyaura coupling reaction.[1] The combination of these two moieties in pyridinylboronic acids creates a powerful tool for the synthesis of diverse compound libraries.
The substitution at the 6-position of the pyridin-3-ylboronic acid core plays a critical role in modulating the electronic properties, steric hindrance, and ultimately the biological activity and pharmacokinetic profile of the resulting molecules. The introduction of an alkylthio group, such as the ethylthio group in our compound of interest, offers several potential advantages:
-
Modulation of Lipophilicity: The ethylthio group increases the lipophilicity of the molecule, which can influence its membrane permeability and interaction with hydrophobic pockets of target proteins.
-
Metabolic Stability: The sulfur atom can influence the metabolic profile of the compound, potentially blocking sites of oxidation.
-
Chemical Handle: The thioether linkage can be a site for further chemical modification, allowing for late-stage diversification of drug candidates.
Patented Applications of Structurally Related (6-Substituted-Pyridin-3-yl)boronic Acids
While patents specifically claiming this compound were not identified, numerous patents describe the use of analogous (6-substituted-pyridin-3-yl)boronic acids in the synthesis of biologically active compounds. These patents provide a valuable framework for understanding the potential applications of our target molecule.
A notable example is the use of (6-methylpyridin-3-yl)boronic acid in the synthesis of intermediates for COX-2 inhibitors.[1] The methyl group at the 6-position serves to modulate the electronic properties of the pyridine ring and provide a key structural element for interaction with the target enzyme.
Another patent application describes boronic acid derivatives for therapeutic uses, highlighting the broad utility of this class of compounds in drug discovery.[2] These patents often involve the coupling of a substituted pyridinylboronic acid with a suitable aryl or heteroaryl halide to generate the final active pharmaceutical ingredient.
The general workflow for the application of these building blocks in a drug discovery context is illustrated below:
Caption: General workflow for the use of this compound in drug discovery.
Comparative Synthesis and Experimental Protocols
The synthesis of pyridinylboronic acids is well-established, with several methods available to the medicinal chemist. The choice of method often depends on the nature of the substituents on the pyridine ring and the desired scale of the reaction.
Synthesis of this compound
A common and efficient method for the synthesis of pyridinylboronic acids is through a halogen-metal exchange followed by borylation.[3]
Experimental Protocol: Halogen-Metal Exchange and Borylation
-
Starting Material: 5-Bromo-2-(ethylthio)pyridine.
-
Reaction Conditions:
-
Dissolve 5-bromo-2-(ethylthio)pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C.
-
Add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir for 30 minutes.
-
Add triisopropyl borate (1.2 eq) dropwise at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction with aqueous HCl (1 M).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound.
-
Caption: Synthesis of this compound via halogen-metal exchange.
Alternative Building Blocks and Comparative Performance
In cases where this compound may not be the optimal building block, several alternatives can be considered. The choice of alternative will depend on the specific requirements of the target molecule and the desired biological activity.
| Building Block | Key Features | Potential Advantages |
| (6-Methoxypyridin-3-yl)boronic acid | Electron-donating group | Can increase electron density of the pyridine ring, potentially influencing binding interactions. |
| (6-Chloropyridin-3-yl)boronic acid | Electron-withdrawing group | Can modulate the pKa of the pyridine nitrogen and serve as a handle for further nucleophilic aromatic substitution reactions. |
| (6-(Trifluoromethyl)pyridin-3-yl)boronic acid | Strong electron-withdrawing group | Can significantly alter the electronic properties and metabolic stability of the final compound. |
The performance of these different building blocks in Suzuki-Miyaura coupling reactions can be influenced by their electronic and steric properties. Generally, electron-rich boronic acids may require different catalyst systems or reaction conditions compared to electron-deficient ones.
Structure-Activity Relationship (SAR) Insights from Patent Literature
The analysis of patents citing structurally related boronic acids provides valuable insights into the structure-activity relationships of the resulting compounds. For example, in the development of proteasome inhibitors, the nature of the substituent at the 6-position of the pyridine ring has been shown to be critical for potency and selectivity.[4]
A study on boronic acid derivatives of tyropeptin as proteasome inhibitors demonstrated that modifications to the N-terminal acyl moiety and the P2 position significantly impacted biological activity.[4] While this study did not specifically explore a 6-ethylthio substituent, it underscores the importance of systematic exploration of the chemical space around the core scaffold.
Conclusion and Future Perspectives
This compound represents a valuable, albeit under-patented, building block for drug discovery. Its unique combination of a privileged pyridine scaffold and a lipophilic, metabolically relevant ethylthio group makes it an attractive candidate for the synthesis of novel therapeutics. While direct patent citations are lacking, the wealth of information available for structurally related compounds provides a strong foundation for its application in medicinal chemistry programs.
Future patent applications are likely to emerge that leverage the specific properties of the 6-alkylthio substitution pattern to achieve desired biological activities and pharmacokinetic profiles. Researchers are encouraged to explore the synthesis and application of this and other novel pyridinylboronic acids to expand the chemical space available for the discovery of new medicines.
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Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C - MDPI. [Link]
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Safety Operating Guide
Comprehensive Safety and Handling Guide for (6-(Ethylthio)pyridin-3-yl)boronic acid
This guide provides essential, immediate safety and logistical information for the handling and disposal of (6-(Ethylthio)pyridin-3-yl)boronic acid. It is intended for researchers, scientists, and drug development professionals. The following protocols are designed to ensure a self-validating system of safety and are grounded in established best practices for handling boronic acid compounds.
Immediate Hazard Assessment and Core Precautions
-
Skin Irritation: May cause skin irritation.[1][2][3][4][5][6][7]
-
Serious Eye Irritation: Can cause serious eye damage or irritation.[1][2][3][4][5][6][7][8]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled.[1][2][4][5][6][8][9]
-
Potential for Harm if Swallowed: May be harmful if ingested.[1][6][9]
Immediate First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][10] Seek immediate medical attention.[9][11][12]
-
Skin Contact: Remove contaminated clothing and wash the exposed area thoroughly with soap and water for at least 15 minutes.[9][10][11] If irritation develops or persists, seek medical attention.[9][11]
-
Inhalation: Move the affected person to fresh air immediately.[9][11] If breathing is difficult, give oxygen.[9][10] If not breathing, give artificial respiration.[9][10] Seek medical attention if symptoms persist.[9][11]
-
Ingestion: Do NOT induce vomiting unless directed to do so by medical personnel.[9] If the person is conscious, rinse their mouth with water.[9][11] Seek immediate medical care.[9][11]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to prevent exposure.[8]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a full-face shield.[8][9] | Protects eyes from dust, splashes, and accidental contact that can cause serious damage.[8] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[8] | Prevents skin contact, which can lead to irritation and potential allergic reactions.[8] Gloves should be inspected before use and disposed of properly after handling.[8] |
| Body Protection | A flame-resistant lab coat that is fully buttoned, worn over long pants. A chemical-resistant apron is recommended for larger quantities.[8] | Protects the skin on the body from accidental spills and contact.[8] |
| Footwear | Closed-toe shoes.[13] | Protects feet from spills and falling objects.[8] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if dust is generated or if working outside of a fume hood.[9][14] | Prevents inhalation of dust, which can cause respiratory tract irritation.[8][9] |
Engineering Controls and Work Area Setup
Proper engineering controls are the first line of defense in minimizing exposure to hazardous chemicals.
-
Ventilation: All handling of this compound should be conducted within a certified chemical fume hood to ensure adequate ventilation and minimize inhalation exposure.[1][8]
-
Work Area: The workspace should be clean, organized, and free of clutter to prevent spills.[8] An eyewash station and safety shower must be readily accessible.[8]
Step-by-Step Handling and Operational Plan
A systematic approach to handling this compound is crucial for safety.
-
Preparation: Before starting work, ensure all necessary PPE is donned correctly. Confirm that the fume hood is functioning properly.
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid compound within the fume hood.
-
Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.
-
If transferring to a reaction vessel, do so carefully to prevent spillage.
-
-
In Solution:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Keep the container closed when not in use.
-
-
Post-Handling Decontamination:
-
Clean the work area thoroughly with an appropriate solvent to remove any residual chemical.
-
Wipe down all equipment used.
-
Properly dispose of all contaminated materials (see Section 6).
-
-
PPE Removal: Remove PPE in the designated area to avoid cross-contamination.[8] Remove gloves last and wash hands thoroughly with soap and water.
Spill and Emergency Procedures
In the event of a spill or exposure, follow these procedures immediately.
-
Minor Spill (in fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, use an inert absorbent material (e.g., sand, vermiculite) to cover the spill.[3]
-
Carefully sweep or scoop up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.[14]
-
Decontaminate the spill area with a suitable solvent.
-
-
Major Spill (outside fume hood):
-
Evacuate the immediate area.
-
Alert your institution's Environmental Health and Safety (EHS) department.
-
Prevent entry to the area.
-
Only trained personnel with appropriate respiratory protection should clean up the spill.
-
Waste Disposal Plan
All waste generated from the use of this compound must be treated as hazardous waste.[8]
-
Solid Waste: Collect all solid waste, including contaminated gloves, paper towels, and weighing papers, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound in a labeled, sealed, and chemically compatible hazardous waste container.
-
Disposal Guidelines: Never dispose of this compound down the drain unless explicitly permitted by your local water authority and institutional EHS office.[15] For large volumes or industrial-grade material, collection in labeled and sealed containers for delivery to a certified hazardous waste facility is required.[15] Always consult your institution's EHS office for specific disposal guidelines.[8]
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
